1-Dibenzofuranamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDMUNHSQCVVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345263 | |
| Record name | 1-Dibenzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50548-40-8 | |
| Record name | 1-Dibenzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50548-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dibenzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Dibenzofuranamine: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dibenzofuranamine, a heterocyclic aromatic amine, serves as a crucial building block in the synthesis of various organic compounds with significant biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications. Detailed experimental protocols and spectral data are included to facilitate further research and development in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound, also known as 1-aminodibenzofuran, is a tricyclic aromatic compound. Its structure consists of a central furan ring fused to two benzene rings, with an amine group substituted at the 1-position.
Chemical Structure:
Table 1: Chemical Identifiers and Basic Properties of this compound
| Property | Value | Reference |
| IUPAC Name | dibenzofuran-1-amine | [1] |
| Synonyms | 1-Aminodibenzofuran | [1] |
| CAS Number | 50548-40-8 | [1] |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Dibenzofuran (Parent Compound) | 3-Dibenzofuranamine (Isomer) |
| Melting Point (°C) | Data not available | 80-82 | 94 |
| Boiling Point (°C) | Data not available | 154-155 (at 20 mmHg) | 369.1 (at 760 mmHg) |
| Solubility | Data not available | Soluble in nonpolar organic solvents, insoluble in water | Data not available |
Table 3: Spectral Data for 1-Nitrodibenzofuran (Precursor to this compound)
| Spectral Data | Values | Reference |
| IR (KBr, cm⁻¹) | νmax 1518 (N=O), 1690, 1441-1630 (C=C), 973-1150 (C-O, C-N) | [4] |
| ¹H NMR (400 MHz, DMSO-d₆, ppm) | δ 8.84 (t, 1H, J=8.1Hz, Ar-CH), 8.53 (d, 1H, J=7.6Hz, Ar-CH), 8.52-8.25 (m, 3H, Ar-3CH), 7.99-7.58 (m, 2H, Ar-2CH) | [4] |
| ¹³C NMR (100 MHz, DMSO-d₆, ppm) | δ 112.52, 118.16, 119.09, 120.42, 120.57, 124.36, 125.86, 128.20, 129.86, 130.62, 132.08, 143.02 | [4] |
| LCMS [M+1]⁺ | m/z 214.19 | [4] |
Note: Detailed spectral data for this compound is not fully available. The data for its precursor, 1-nitrodibenzofuran, is provided as a reference.
Synthesis of this compound
A common synthetic route to this compound involves the synthesis of 1-nitrodibenzofuran followed by its reduction.
Experimental Protocol: Synthesis of 1-Nitrodibenzofuran
Materials:
-
1,3-Dinitrobenzene
-
2-Iodophenol
-
Dimethoxyethane (DME)
-
Pyridine
-
Potassium tertiary butoxide
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) in dimethoxyethane and pyridine, add potassium tertiary butoxide (2 eq).[4]
-
Heat the reaction mixture to 100°C for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
After completion, purify the residue using column chromatography to obtain 1-nitrodibenzofuran.[4]
Experimental Protocol: Synthesis of this compound (Reduction of 1-Nitrodibenzofuran)
Materials:
-
1-Nitrodibenzofuran
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice water
Procedure:
-
To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, add stannous chloride (1.5 eq) portion-wise.[4]
-
Stir the reaction for 4 hours at 0°C, monitoring the progress by TLC.[4]
-
Upon completion, quench the reaction with ice water to precipitate this compound.[4]
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as diethyl ether to yield the pure product.[4]
Chemical Reactions and Biological Activity
This compound can undergo various chemical reactions typical of primary aromatic amines, such as acylation to form amides. These derivatives have been investigated for their biological activities.
Derivatives of 1-aminodibenzofuran have shown potential as antimicrobial agents. Studies have demonstrated their in vitro activity against various bacterial and fungal strains.[4] The dibenzofuran scaffold is present in several natural products that exhibit cytotoxic and anti-inflammatory activities.[4]
Experimental and Logical Workflows
The synthesis of this compound and its derivatives follows a logical progression from starting materials to the final products, with purification and characterization steps at each stage.
Caption: Synthetic workflow for this compound and its derivatives.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any signaling pathways. However, given that derivatives of the broader benzofuran class of compounds have been shown to exhibit anticancer properties, it is plausible that this compound derivatives could potentially interact with pathways involved in cell cycle regulation and apoptosis. For instance, some benzofuran derivatives have been reported to induce G2/M cell cycle arrest through a p53-dependent pathway. Further research is required to elucidate the specific mechanisms of action and signaling pathways for this compound and its derivatives.
Caption: Hypothetical signaling pathway for this compound derivatives.
Conclusion
This compound is a valuable heterocyclic compound with a straightforward synthetic route. While detailed physicochemical and spectral data for the parent amine are limited, its derivatives have shown promising biological activities, particularly as antimicrobial agents. The lack of information on its interaction with specific signaling pathways presents an opportunity for future research. This guide provides a foundational understanding for scientists and researchers to explore the potential of this compound in drug discovery and materials science. Further investigation into its properties, biological mechanisms, and potential therapeutic applications is warranted.
References
The Ascending Trajectory of 1-Dibenzofuranamine Derivatives in Therapeutic Research: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals engaged in drug development on the biological activities of 1-dibenzofuranamine and its derivatives. While the broader dibenzofuran scaffold is a known constituent in various medicinal compounds, specific research on the 1-amino substituted derivatives is an emerging field with significant therapeutic promise. This document collates the available data on their synthesis, biological evaluation, and potential mechanisms of action, providing a foundational tool for future research and development.
Executive Summary
Dibenzofurans, heterocyclic compounds composed of fused benzene and furan rings, are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an amine group at the 1-position of the dibenzofuran core presents a unique chemical scaffold with the potential for novel biological interactions. This guide summarizes the current, albeit limited, understanding of this compound derivatives, focusing on their synthesis, antimicrobial, and cytotoxic activities. It also presents detailed experimental protocols and visual workflows to aid in the practical application of this knowledge.
Synthesis of 1-Aminodibenzofuran Derivatives
The synthesis of 1-aminodibenzofuran derivatives has been reported, providing a foundational methodology for producing these compounds for biological screening. A key approach involves the following steps:
Experimental Protocol: Synthesis of 1-Aminodibenzofuran Derivatives
A common synthetic route begins with the preparation of 1-nitrodibenzofuran. This intermediate is then subjected to reduction to yield the 1-aminodibenzofuran core. Subsequent derivatization can be achieved through reactions targeting the amino group.
Step 1: Synthesis of 1-Nitrodibenzofuran
-
This step typically involves the nitration of dibenzofuran. The precise conditions, including the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and reaction temperature, are critical for controlling the regioselectivity of the nitration to favor the 1-position.
Step 2: Reduction of 1-Nitrodibenzofuran to 1-Aminodibenzofuran
-
The nitro group of 1-nitrodibenzofuran is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).
Step 3: Derivatization of 1-Aminodibenzofuran
-
The primary amino group of 1-aminodibenzofuran serves as a handle for a variety of chemical modifications to generate a library of derivatives. This can include acylation, alkylation, and the formation of Schiff bases, among other reactions.
The synthesis process is a multi-step procedure requiring careful control of reaction conditions to achieve the desired products.
Spectroscopic Analysis of 1-Dibenzofuranamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis for 1-Dibenzofuranamine (CAS No: 50548-40-8), a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. This document outlines the key spectroscopic characteristics of the molecule, detailed experimental protocols for data acquisition, and a visual representation of its synthetic pathway.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from various spectroscopic analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.27 | Triplet (t) | 8.4 | Aromatic CH |
| 7.61 | Doublet (d) | 8.0 | Aromatic CH |
| 7.43-7.39 | Multiplet (m) | - | 2 x Aromatic CH |
| 7.22 | Triplet (t) | 8.0 | Aromatic CH |
| 6.85 | Doublet (d) | 7.6 | Aromatic CH |
| 6.64 | Doublet (d) | 8.0 | Aromatic CH |
| 5.87 | Singlet (s) | - | -NH₂ (2H) |
Data sourced from JETIR, June 2020, Volume 7, Issue 6.[1]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Note: Experimental ¹³C NMR data for this compound was not available in the cited literature. The following are predicted chemical shifts based on the analysis of dibenzofuran and 3-dibenzofuranamine.
| Chemical Shift (δ) ppm | Assignment |
| ~150-160 | C-O |
| ~140-150 | C-N |
| ~110-130 | Aromatic CH & Quaternary C |
Table 3: IR Spectroscopic Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3368 | N-H stretch (asymmetric and symmetric) of -NH₂ |
| 1430-1577 | C=C aromatic ring stretching |
| 1352-1197 | C-O and C-N stretching |
Data sourced from JETIR, June 2020, Volume 7, Issue 6.[1]
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity | Assignment |
| 183 | High | [M]⁺ (Molecular Ion) |
| 184 | Moderate | [M+1]⁺ |
| 154 | Moderate | [M-HCN-H]⁺ or [M-CO-H]⁺ |
Data sourced from PubChem CID 603099.[2]
Table 5: UV-Vis Spectroscopic Data (Comparative)
Note: Experimental UV-Vis data for this compound was not available. The following data is for the parent compound, dibenzofuran, in ethanol.
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 280 | - | Ethanol |
| 314 (Emission) | - | Ethanol |
Data for dibenzofuran sourced from AAT Bioquest.[2]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-10 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Mass Spectrometry (MS)
Sample Preparation: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
GC Parameters:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to ensure separation of the analyte.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1 scan/second.
UV-Vis Spectroscopy
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol, to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Acquisition Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Blank: The pure solvent is used as a blank for baseline correction.
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the synthetic pathway for this compound, starting from 1,3-dinitrobenzene and 2-iodophenol.
Caption: Synthetic pathway of this compound.
References
Potential Research Applications of Dibenzofuran Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring, forms the structural core of a diverse range of naturally occurring and synthetic molecules. The rigid and planar nature of the dibenzofuran scaffold, coupled with its unique electronic properties, has garnered significant interest in various scientific disciplines. This technical guide explores the multifaceted research applications of dibenzofuran compounds, with a focus on their therapeutic potential in medicinal chemistry, their role in the development of advanced materials, and their environmental implications.
Medicinal Chemistry and Therapeutic Potential
Dibenzofuran derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide spectrum of pharmacological activities. Their ability to interact with various biological targets has led to the development of potent anticancer, antibacterial, and anti-inflammatory agents.
Anticancer Activity
Several dibenzofuran-based compounds have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer progression.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected dibenzofuran derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Eupatodibenzofuran A | A549 (Lung Carcinoma) | 5.95 ± 0.89 | [1] |
| Eupatodibenzofuran A | MCF-7 (Breast Cancer) | 5.55 ± 0.23 | [1] |
| Kehokorin A | HeLa (Cervical Cancer) | ~3.2 (converted from 1.5 mg/mL) | [2] |
| Kehokorin D | HeLa (Cervical Cancer) | ~13 (converted from 6.1 mg/mL) | [2] |
| Compound 1 | K562 (Leukemia) | 5 | [3] |
| Compound 1 | HL60 (Leukemia) | 0.1 | [3] |
| Compound 44 | MV4-11 (Leukemia) | low micromolar | [4] |
Apoptosis Induction: Many dibenzofuran derivatives exert their anticancer effects by triggering apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[1]
Inhibition of mTOR Signaling: The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives, which share a similar structural backbone with dibenzofurans, have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[5][6][7] This suggests that dibenzofuran derivatives could also be potent mTOR inhibitors.
Antibacterial Activity
Dibenzofuran derivatives have also demonstrated promising activity against a range of bacteria, including antibiotic-resistant strains.
The following table presents the minimum inhibitory concentration (MIC) values of various dibenzofuran derivatives against selected bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6i | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [8] |
| 6m | Multidrug-resistant Enterococcus faecalis | 6.25 | [8] |
| Usnic Acid | Staphylococcus lentus | 31.2 | [9] |
| Compound 2c, 2e, 2f | Escherichia coli | Not specified, but showed maximum inhibition | [10] |
| Compound 2d | Staphylococcus aureus | Not specified, but showed maximum inhibition | [10] |
While the exact mechanisms are still under investigation, it is believed that some dibenzofuran derivatives may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Materials Science: Applications in Organic Electronics
The rigid, planar structure and electron-rich nature of dibenzofurans make them attractive candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).
Dibenzofurans as Host Materials in OLEDs
In OLEDs, host materials play a crucial role in the emissive layer by facilitating charge transport and providing a matrix for the emissive dopant molecules. Dibenzofuran derivatives are often used as host materials due to their high triplet energy, which is essential for efficient blue phosphorescent OLEDs.[11]
| Host Material | Dopant | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Reference |
| CF-2-BzF | [PO-01] (yellow) | 25.3 | 77.2 | [12] |
| DBFtPA | 3Me-1Bu-TPPDA (blue) | 7.26 | 8.83 | [13] |
| 2DBF-BF | DMeCzIPN (blue TADF) | ~8 | Not Specified | [11] |
Experimental Workflow for OLED Fabrication and Characterization
The fabrication of OLEDs is a multi-step process that requires a high-vacuum environment to deposit the thin organic and metallic layers.
Environmental Science: Biodegradation of Dibenzofurans
While some chlorinated dibenzofurans are persistent organic pollutants, certain microorganisms have evolved pathways to degrade the parent dibenzofuran molecule. Understanding these pathways is crucial for developing bioremediation strategies.
Microbial Degradation Pathway
Bacteria such as Sphingomonas sp. strain RW1 can utilize dibenzofuran as a sole carbon and energy source.[14][15][16] The degradation is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to a series of intermediates that are eventually funneled into central metabolic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Dibenzofuran-2-sulfonyl Chloride
Dibenzofuran-2-sulfonyl chloride is a key intermediate for the synthesis of various bioactive dibenzofuran derivatives.
Materials:
-
Dibenzofuran
-
Chlorosulfonic acid
-
Ice bath
-
Round-bottom flask with a stirrer
-
Drying tube
-
Crushed ice
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, place dibenzofuran.
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled dibenzofuran with constant stirring.[17]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid product that precipitates is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, HeLa)
-
Cell culture medium
-
Dibenzofuran compound to be tested
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[2]
-
Prepare serial dilutions of the dibenzofuran compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a control group with no compound.
-
Incubate the plate for 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[2][18]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Determination of MIC using the Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Dibenzofuran compound to be tested
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare a serial two-fold dilution of the dibenzofuran compound in MHB in a 96-well plate.[8][19]
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.[19]
Conclusion
Dibenzofuran and its derivatives represent a versatile class of compounds with significant potential across multiple scientific domains. In medicinal chemistry, they offer a promising scaffold for the development of novel anticancer and antibacterial agents. In materials science, their unique electronic properties are being harnessed to create next-generation organic electronic devices. Furthermore, the study of their environmental fate provides valuable insights into bioremediation strategies. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working in these exciting and rapidly evolving fields.
References
- 1. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. openreadings.eu [openreadings.eu]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 17. rsc.org [rsc.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Aminodibenzofurans: A Technical Guide to their History, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminodibenzofurans represent a pivotal class of heterocyclic compounds, distinguished by a dibenzofuran core functionalized with one or more amino groups. This structural motif has garnered significant attention in the scientific community, particularly within medicinal chemistry and materials science. The rigid, planar dibenzofuran scaffold, combined with the reactive potential of the amino substituent, provides a versatile platform for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and biological background of aminodibenzofurans, with a focus on their applications in drug discovery and development. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside a quantitative summary of their biological activities.
Introduction
Dibenzofuran, a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring, has been a subject of chemical interest since its first known use was recorded in 1940.[1] The introduction of an amino group to this scaffold gives rise to aminodibenzofurans, a class of compounds with enhanced biological activity and broader synthetic utility. These compounds serve as crucial intermediates in the synthesis of a wide array of derivatives with applications ranging from pharmaceuticals to advanced materials.[2]
In the realm of medicinal chemistry, aminodibenzofuran derivatives are being extensively investigated for their therapeutic potential in a variety of diseases. Notably, they have emerged as promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease, primarily through their potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] Beyond neuroprotection, the dibenzofuran core is associated with a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The utility of aminodibenzofurans also extends to materials science, where the extended π-conjugation of the dibenzofuran system facilitates efficient charge transport. This property makes them valuable building blocks for organic semiconductors used in organic light-emitting diodes (OLEDs) and perovskite solar cells. The ability to fine-tune the electronic properties through chemical modification of the aminodibenzofuran structure allows for the creation of materials with enhanced stability and performance.
This guide will delve into the historical development of aminodibenzofurans, detail key synthetic methodologies, present their biological activities with a focus on quantitative data, and provide visual representations of relevant signaling pathways and experimental workflows.
History and Background
The history of aminodibenzofurans is intrinsically linked to the broader exploration of dibenzofuran chemistry. While dibenzofuran itself was identified as a component of coal tar, the targeted synthesis and investigation of its amino derivatives gained momentum with the growing interest in heterocyclic compounds in drug discovery.[3] Early research focused on the fundamental synthesis and characterization of the different positional isomers of aminodibenzofuran.
The development of more efficient and isomer-specific synthetic routes in the latter half of the 20th century paved the way for more systematic biological evaluation. A significant turning point in the research landscape of aminodibenzofurans was the recognition of the dibenzofuran scaffold as a "privileged structure" in medicinal chemistry – a molecular framework capable of binding to multiple biological targets. This realization spurred the synthesis and screening of a multitude of aminodibenzofuran derivatives against various therapeutic targets.
In recent years, the focus has shifted towards the rational design of aminodibenzofuran-based compounds for specific applications, particularly as multi-target agents for complex diseases like Alzheimer's. The understanding of their structure-activity relationships (SAR) has become increasingly sophisticated, aided by computational modeling and high-throughput screening techniques. This has led to the identification of highly potent and selective aminodibenzofuran derivatives with promising preclinical profiles.
Synthesis of Aminodibenzofurans
The synthesis of aminodibenzofurans can be approached through various strategies, primarily involving the introduction of a nitro group followed by reduction, or through direct amination of a pre-formed dibenzofuran ring. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Routes
A common and versatile method for the synthesis of aminodibenzofurans involves a multi-step sequence starting from readily available precursors. One such pathway begins with the reaction of a substituted phenol with a suitable coupling partner to form the dibenzofuran core, followed by nitration and subsequent reduction of the nitro group to an amine.
Another approach involves the use of modern cross-coupling reactions to construct the dibenzofuran skeleton, with the amino group or a precursor already in place on one of the aromatic rings. Palladium-catalyzed and copper-catalyzed reactions have proven to be particularly effective in this regard.
Detailed Experimental Protocols
3.2.1. Synthesis of 2-Aminobenzofuran Derivatives via [4+1] Cycloaddition
This protocol describes a scandium-triflate-mediated formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohol to yield 2-aminobenzofurans.[2]
-
Materials: o-hydroxybenzhydryl alcohol (0.1 mmol), p-nitrophenyl isocyanide (0.2 mmol), Sc(OTf)₃ (0.1 mmol), 4 Å molecular sieves (50 mg), dry toluene (1 mL).
-
Procedure:
-
To a solution of p-nitrophenyl isocyanide in toluene (0.5 mL) in a Schlenk tube under a nitrogen atmosphere, immediately add the o-hydroxybenzhydryl alcohol and Sc(OTf)₃ in toluene (0.5 mL).
-
Add 4 Å molecular sieves to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Upon completion (monitored by TLC), quench the reaction with water.
-
Extract the mixture with ethyl acetate and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ and evaporate the solvent under vacuum.
-
Purify the crude product using flash column chromatography (petroleum ether:ethyl acetate = 15:1) to obtain the desired 2-aminobenzofuran derivative.
-
3.2.2. Synthesis of 3-Aminobenzofuran Derivatives
This protocol outlines a three-step synthesis of 3-aminobenzofuran derivatives starting from 2-hydroxybenzonitrile.
-
Step 1: Synthesis of 2-((pyridin-4-yl)methoxy)benzonitrile
-
Materials: 2-hydroxybenzonitrile (10 mmol), 4-(bromomethyl)pyridine (10 mmol), K₂CO₃ (20 mmol), DMF (10 mL).
-
Procedure:
-
Add 4-(bromomethyl)pyridine to a mixture of 2-hydroxybenzonitrile and K₂CO₃ in DMF.
-
Stir the mixture at 80 °C for 8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol.[4]
-
-
-
Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine
-
Materials: 2-((pyridin-4-yl)methoxy)benzonitrile, t-BuOK, DMF.
-
Procedure:
-
Perform a cyclization reaction of the product from Step 1 in the presence of t-BuOK in DMF at 80 °C.[4]
-
-
-
Step 3: Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium bromides
-
Materials: 4-(3-aminobenzofuran-2-yl)pyridine, various benzyl chloride derivatives, dry acetonitrile.
-
Procedure:
-
React the product from Step 2 with a selected benzyl chloride derivative in dry acetonitrile under reflux conditions for 1-6 hours to obtain the final 3-aminobenzofuran derivatives.[4]
-
-
Biological Activities and Applications
Aminodibenzofuran derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development. Their primary therapeutic applications are centered on neurodegenerative diseases and infectious diseases.
Anti-Alzheimer's Disease Activity
A significant body of research has focused on the potential of aminodibenzofuran derivatives as treatments for Alzheimer's disease. The primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain are increased, which can lead to improvements in cognitive function.
Table 1: Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives
| Compound | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 5a | H | 1.28 | 1.15 |
| 5b | 2-F | 0.64 | 0.55 |
| 5c | 3-F | 1.12 | 1.08 |
| 5d | 4-F | 0.98 | 0.87 |
| 5e | 2-Cl | 0.85 | 0.76 |
| 5f | 3-Cl | 1.54 | 1.32 |
| 5g | 4-Cl | 1.21 | 1.10 |
| 5h | 2-Br | 0.79 | 0.68 |
| 5i | 3-Br | 1.87 | 1.65 |
| 5j | 4-Br | 1.43 | 1.29 |
| 5k | 2-CH₃ | 2.15 | 1.98 |
| 5l | 3-CH₃ | 2.89 | 2.67 |
| 5m | 4-CH₃ | 2.54 | 2.31 |
| 5n | 2-OCH₃ | 3.45 | 3.12 |
| 5o | 3-OCH₃ | 81.06 | 75.43 |
| 5p | 4-OCH₃ | 4.12 | 3.87 |
| Donepezil | - | 0.05 | - |
Data extracted from a study on novel 3-aminobenzofuran derivatives.
Antimicrobial Activity
Certain dibenzofuran derivatives have demonstrated significant activity against various bacterial and fungal pathogens, including antibiotic-resistant strains. The mechanism of their antimicrobial action is still under investigation but is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Biphenyl and Dibenzofuran Derivatives (MIC in µg/mL)
| Compound | MRSA | MRSE | MREf | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii |
| 6i | 3.13 | 12.5 | 12.5 | >50 | >50 | >50 | 25 |
| 6m | 6.25 | 25 | 6.25 | >50 | >50 | >50 | >50 |
| Ciprofloxacin | 1.56 | 25 | <0.78 | <0.78 | <0.78 | <0.78 | 1.56 |
MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; MREf: Multidrug-resistant Enterococcus faecalis. Data from a study on biphenyl and dibenzofuran derivatives.[5]
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common in vitro assay to determine the acetylcholinesterase inhibitory activity of test compounds.
-
Principle: The assay is based on the reaction of acetylthiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
-
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) solution (200 mM in buffer)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add 1710 µL of Tris-HCl buffer to each well.
-
Add 250 µL of the test compound at various concentrations to the respective wells.
-
Add 10 µL of AChE solution to each well.
-
Add 20 µL of DTNB solution to each well.
-
Incubate the plate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.
-
A blank reaction should be performed using buffer instead of the enzyme solution.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Acetylcholinesterase Inhibition in Alzheimer's Disease
References
- 1. merriam-webster.com [merriam-webster.com]
- 2. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to Structural Analogs and Derivatives of 1-Dibenzofuranamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-dibenzofuranamine, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Structure: this compound
Dibenzofuran is a heterocyclic compound composed of a central furan ring fused to two benzene rings. The 1-aminodibenzofuran scaffold, with an amine group at the 1-position, serves as a crucial starting point for the development of a diverse range of biologically active molecules. This core structure is present in various natural products and has attracted significant attention from medicinal chemists due to the potent and varied pharmacological activities exhibited by its derivatives.[1]
Structural Analogs and Derivatives
The this compound core has been extensively modified to explore its therapeutic potential. Key modifications include substitutions on the amine group and alterations to the dibenzofuran ring system itself. These modifications have led to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.
N-Substituted Derivatives
Substitution on the amino group of this compound has been a primary strategy for generating novel derivatives. Acylation and sulfonylation of the amine have yielded compounds with significant biological activities. For instance, N-acyl and N-sulfonyl derivatives have been synthesized and evaluated for their antimicrobial properties.[1]
Analogs Inspired by Natural Products
The natural product cercosporamide, a dibenzofuran derivative, has served as an inspiration for the design of novel kinase inhibitors.[2] By mimicking the core structure of cercosporamide and introducing various substituents, researchers have developed potent inhibitors of Pim and CLK1 kinases, which are implicated in cancer.[1][2]
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the dibenzofuran core and the amine group.
For a series of dibenzofuran-4-carboxamide derivatives, the presence of hydroxyl groups at the 1 and 3 positions of the dibenzofuran ring was found to be crucial for potent inhibition of Pim and CLK1 kinases.[1] In contrast, their methoxy-substituted counterparts generally exhibited weaker activity.[1] The nature of the substituent on the carboxamide nitrogen also plays a significant role in determining the potency and selectivity of these compounds.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of selected this compound derivatives.
Table 1: Kinase Inhibitory Activity of Dibenzofuran-4-carboxamide Derivatives [1][2]
| Compound ID | R | IC₅₀ Pim-1 (µM) | IC₅₀ Pim-2 (µM) | IC₅₀ CLK1 (µM) |
| 1 | H | >10 | >10 | >10 |
| 15 | 4-Fluorophenyl | 1.2 | 0.8 | 0.5 |
| 16 | 4-Chlorophenyl | 0.9 | 0.6 | 0.3 |
| 17 | 4-Bromophenyl | 0.7 | 0.5 | 0.2 |
| 43 | 3-Fluorophenyl | 0.5 | 0.3 | 0.1 |
| 44 | 3-Chlorophenyl | 0.3 | 0.2 | 0.08 |
| 45 | 3-Bromophenyl | 0.2 | 0.1 | 0.05 |
| 46 | 3,4-Dichlorophenyl | 0.4 | 0.2 | 0.09 |
| Cercosporamide | - | 1.5 | 1.1 | 2.3 |
Data extracted from supplementary information of the cited reference.
Table 2: Antiproliferative Activity of Selected Dibenzofuran-4-carboxamide Derivatives [1][2]
| Compound ID | MV4-11 (AML) IC₅₀ (µM) | K-562 (CML) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| 15 | 2.5 | 3.1 | 4.5 | 5.2 |
| 16 | 1.8 | 2.4 | 3.8 | 4.1 |
| 17 | 1.5 | 2.1 | 3.5 | 3.9 |
| 43 | 1.2 | 1.8 | 2.9 | 3.2 |
| 44 | 0.8 | 1.3 | 2.1 | 2.5 |
| 45 | 0.6 | 1.1 | 1.8 | 2.2 |
| 46 | 1.0 | 1.5 | 2.4 | 2.8 |
| Cercosporamide | 3.2 | 4.5 | 6.8 | 7.5 |
Data extracted from the cited reference.
Signaling Pathways
The anticancer activity of the dibenzofuran-4-carboxamide derivatives is attributed to their inhibition of Pim and CLK1 kinases, which are key regulators of cell proliferation, survival, and apoptosis.
Pim Kinase Signaling Pathway
Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers.[2] They play a crucial role in cell cycle progression and inhibition of apoptosis by phosphorylating downstream targets such as p21, p27, and BAD.[1][3] Inhibition of Pim kinases by this compound derivatives leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified Pim kinase signaling pathway and its inhibition.
CLK1 Kinase Signaling Pathway
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase involved in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[4][5] Dysregulation of splicing is a hallmark of cancer, and inhibition of CLK1 can disrupt the production of essential proteins for cancer cell survival.
Caption: Role of CLK1 in pre-mRNA splicing and its inhibition.
Experimental Protocols
This section provides generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives. For specific details and reaction conditions, readers are encouraged to consult the cited literature.
General Synthesis of N-(Dibenzo[b,d]furan-1-yl) amides
The synthesis of N-(dibenzo[b,d]furan-1-yl) substituted amides typically involves a multi-step process starting from commercially available materials.[1]
Caption: General synthetic workflow for this compound derivatives.
Step 1: Synthesis of 1-Nitrodibenzofuran: 1,3-Dinitrobenzene is reacted with 2-iodophenol in the presence of a suitable base and solvent.[1]
Step 2: Synthesis of 1-Aminodibenzofuran: The nitro group of 1-nitrodibenzofuran is reduced to an amine using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid.[1]
Step 3: Synthesis of N-(Dibenzo[b,d]furan-1-yl) amides/sulfonamides: 1-Aminodibenzofuran is then reacted with an appropriate acid chloride or sulfonyl chloride in the presence of a base like triethylamine to yield the final N-substituted derivatives.[1]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of the synthesized compounds against kinases such as Pim-1, Pim-2, and CLK1 can be determined using a luminescent kinase assay like the ADP-Glo™ Assay (Promega).[6][7][8][9]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
Procedure:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated in a reaction buffer.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the produced ADP to ATP and to generate a luminescent signal with luciferase.
-
Measurement: The luminescence is measured using a plate reader. The IC₅₀ values are then calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are determined from the resulting dose-response curves.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structural analogs and derivatives of this core have demonstrated significant potential as anticancer agents through the inhibition of key kinases involved in cell proliferation and survival. The quantitative data and structure-activity relationships presented in this guide provide a valuable foundation for the rational design of more potent and selective this compound-based drugs. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.
References
- 1. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 3. mdpi.com [mdpi.com]
- 4. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLK1 - Wikipedia [en.wikipedia.org]
- 6. CLK1 Kinase Enzyme System [nld.promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one on colon cells and its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
A Comprehensive Review of 1-Dibenzofuranamine and Its Derivatives: Synthesis, Antimicrobial Properties, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The fused benzene and furan ring system provides a rigid scaffold amenable to chemical modifications, leading to a diverse range of biological activities. Among these, 1-Dibenzofuranamine (also known as 1-aminodibenzofuran) serves as a crucial starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive literature review of studies on this compound, with a particular focus on its synthesis, chemical properties, and the biological evaluation of its derivatives, primarily their antimicrobial activities.
Chemical Properties of this compound
This compound is a solid organic compound with the chemical formula C₁₂H₉NO.[1] Its structure consists of a dibenzofuran core with an amine group substituted at the 1-position.
| Property | Value | Source |
| IUPAC Name | dibenzofuran-1-amine | PubChem[1] |
| Molecular Formula | C₁₂H₉NO | PubChem[1] |
| Molecular Weight | 183.21 g/mol | PubChem[1] |
| CAS Number | 50548-40-8 | PubChem[1] |
| Synonyms | 1-Aminodibenzofuran | PubChem[1] |
Synthesis of this compound and Its Derivatives
The synthesis of 1-aminodibenzofuran is a key step in the development of more complex derivatives. A common synthetic route involves the reduction of 1-nitrodibenzofuran.
Experimental Protocol: Synthesis of 1-Aminodibenzofuran
This protocol is adapted from the work of S. Syed Shafi et al.[2][3]
Step 1: Synthesis of 1-Nitrodibenzofuran A solution of 1,3-dinitrobenzene and 2-iodophenol is prepared in dimethoxyethane and pyridine. Potassium tertiary butoxide is added, and the mixture is heated. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Step 2: Synthesis of 1-Aminodibenzofuran To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, stannous chloride is added in portions. The reaction is stirred for 4 hours at 0°C, with progress monitored by TLC. After completion, the reaction is quenched with ice water, and the product is extracted with ethyl acetate. The crude residue is then purified by column chromatography to yield 1-aminodibenzofuran.
Synthesis of 1-Aminodibenzofuran Derivatives
A series of novel 1-aminodibenzofuran derivatives can be synthesized by reacting 1-aminodibenzofuran with various acid chlorides in the presence of triethylamine in dichloromethane as a solvent.[2]
References
1-Dibenzofuranamine: A Technical Guide to Safety, Handling, and Toxicity
Disclaimer: Limited direct toxicological and safety data is available for 1-Dibenzofuranamine. The following information is compiled from data on structurally related compounds, including 2-Dibenzofuranamine, 3-Dibenzofuranamine, and the general class of primary aromatic amines and dibenzofurans. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this compound.
Introduction
This compound is an aromatic amine derivative of dibenzofuran. While specific applications and biological activities are not extensively documented in publicly available literature, its structural similarity to other dibenzofuran and aromatic amine compounds suggests potential use in chemical synthesis and research, particularly in the development of pharmaceuticals and other bioactive molecules. Given the known hazards of related compounds, a thorough understanding of its potential risks is crucial for safe handling and use in a laboratory setting.
Hazard Identification and Classification
Table 1: GHS Hazard Classification of Dibenzofuranamine Isomers
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Applicable Isomer(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | 2-Dibenzofuranamine, 3-Dibenzofuranamine[1][2] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | 2-Dibenzofuranamine[1] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | 2-Dibenzofuranamine[1] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | 2-Dibenzofuranamine[1] |
Based on this, it is prudent to handle this compound as a compound that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety. The following guidelines are based on best practices for handling aromatic amines and potentially hazardous research chemicals.[3][4][5]
Table 2: Safe Handling and Storage Procedures for this compound
| Aspect | Procedure |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][7] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4] |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8] |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] |
| Spill and Waste Disposal | In case of a spill, avoid generating dust.[8] Collect spillage using appropriate absorbent material and dispose of it as hazardous waste in accordance with local, state, and federal regulations.[7] |
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Toxicological Information
Specific toxicological data for this compound, such as LD50 values, are not available. However, the parent compound, dibenzofuran, has been studied, and the general toxicity of aromatic amines is well-documented.[3]
-
Acute Toxicity: As indicated by its isomers, this compound is likely to be harmful if swallowed.[1][2]
-
Irritation: It may cause irritation to the skin, eyes, and respiratory system.[1]
-
Mutagenicity and Carcinogenicity: Many primary aromatic amines are known or suspected mutagens and carcinogens.[3] Studies on nitro and chloro derivatives of dibenzofuran have shown mutagenic potential in Salmonella typhimurium assays.[9][10] Therefore, this compound should be handled as a potential mutagen and/or carcinogen until proven otherwise.
Table 3: Summary of Potential Toxicological Effects
| Endpoint | Potential Effect | Basis for Concern |
| Acute Oral Toxicity | Harmful | Data on 2- and 3-Dibenzofuranamine[1][2] |
| Skin Irritation | Irritant | Data on 2-Dibenzofuranamine[1] |
| Eye Irritation | Serious Irritant | Data on 2-Dibenzofuranamine[1] |
| Respiratory Irritation | Irritant | Data on 2-Dibenzofuranamine[1] |
| Mutagenicity | Possible Mutagen | General data on aromatic amines and dibenzofuran derivatives[3][9][10] |
| Carcinogenicity | Possible Carcinogen | General data on primary aromatic amines[3] |
Experimental Protocols for Toxicity Testing
Standardized protocols are used to assess the toxicity of chemical substances.[11] The following are general methodologies that could be adapted to evaluate the safety of this compound.
Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD TG 425)
This method is a stepwise procedure using a limited number of animals to estimate the LD50.
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Dose Administration: Administer a single oral dose of the test substance to one animal. The starting dose is selected based on available information or a default value.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[12]
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (using a defined dose progression factor).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Data Analysis: The LD50 is calculated from the results of a minimum number of animals using a maximum likelihood method.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
This test assesses the potential of a substance to cause skin irritation using an in vitro model.
-
Test System: Utilize a reconstructed human epidermis model.
-
Application: Apply a small amount of the test substance topically to the tissue surface.
-
Incubation: Incubate for a defined period.
-
Viability Assessment: After exposure, determine the viability of the tissue using a colorimetric assay (e.g., MTT assay).
-
Classification: The substance is classified as an irritant or non-irritant based on the reduction in tissue viability compared to negative controls.
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
-
Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations.
-
Exposure: Expose the bacterial strains to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix).
-
Incubation: Plate the treated bacteria on a minimal agar medium that lacks the amino acid the bacteria require for growth.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.
Experimental Workflow for Toxicity Assessment
Caption: General workflow for assessing the toxicity of a chemical compound.
Potential Signaling Pathways
The toxicological effects of halogenated dibenzofurans are often mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[13] While it is unconfirmed for this compound, this pathway represents a plausible mechanism of action for its potential toxicity.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Postulated Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.
Conclusion
Due to the absence of specific safety and toxicity data for this compound, a cautious approach is warranted. Researchers and drug development professionals should handle this compound with the assumption that it is hazardous, following the guidelines for primary aromatic amines. This includes the use of appropriate personal protective equipment and engineering controls. Further toxicological studies are necessary to fully characterize the hazard profile of this compound and establish definitive safe handling procedures.
References
- 1. 2-Dibenzofuranamine | C12H9NO | CID 19405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Dibenzofuranamine | C12H9NO | CID 20061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Mutagenicity of nitro derivatives produced by exposure of dibenzofuran to nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity of monochlorodibenzofurans detected in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Testing Protocols and Resources | Ontario Toxics Reduction Program - Reference Tool for Assessing Safer Chemical Alternatives | ontario.ca [ontario.ca]
- 12. fda.gov [fda.gov]
- 13. 1-Chlorodibenzofuran | C12H7ClO | CID 55293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Dibenzofuranamine in Drug Discovery and Chemical Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Dibenzofuranamine is a heterocyclic amine containing the dibenzofuran scaffold, a privileged structure in medicinal chemistry. Dibenzofuran derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed experimental protocols for the synthesis of this compound and its derivatization, as well as methods for evaluating the biological activity of its derivatives, particularly as kinase inhibitors and antimicrobial agents.
I. Synthesis of this compound
There are several synthetic routes to obtain this compound. Below are two detailed protocols.
Protocol 1: Synthesis from 1,3-Dinitrobenzene and 2-Iodophenol
This protocol describes a two-step synthesis involving a copper-catalyzed Ullmann condensation followed by reduction of the nitro group.
Step 1: Synthesis of 1-Nitrodibenzofuran
-
To a solution of 1,3-dinitrobenzene (5.0 g, 29.7 mmol) in dimethoxyethane (20 mL) and pyridine (10 mL), add 2-iodophenol (6.5 g, 29.7 mmol).
-
Stir the reaction mixture for 10 minutes at 25°C.
-
Add potassium tert-butoxide (6.7 g, 59.5 mmol) to the mixture.
-
Heat the reaction to 100°C and stir for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-nitrodibenzofuran.
Step 2: Reduction of 1-Nitrodibenzofuran to this compound
-
To a solution of 1-nitrodibenzofuran in ethanol, add tin(II) chloride (SnCl2) and concentrated hydrochloric acid (HCl).
-
Reflux the mixture for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO4.
-
Concentrate the organic layer under reduced pressure to obtain this compound.
Protocol 2: Synthesis from 4-Acetamidodibenzofuran
This protocol involves nitration, hydrolysis, and deamination.
-
Nitration: Dissolve 4-acetamidodibenzofuran in glacial acetic acid and heat to 70°C. Add nitric acid dropwise and maintain the temperature for 1 hour. Cool the mixture and pour it into water to precipitate 1-nitro-4-acetamidodibenzofuran.
-
Hydrolysis: Reflux the 1-nitro-4-acetamidodibenzofuran in a mixture of ethanol and concentrated hydrochloric acid to hydrolyze the acetamido group to an amino group, yielding 1-nitro-4-aminodibenzofuran.
-
Deamination: Diazotize the 1-nitro-4-aminodibenzofuran with sodium nitrite in acidic solution at 0-5°C, followed by treatment with hypophosphorous acid to remove the amino group, yielding 1-nitrodibenzofuran.
-
Reduction: Reduce the 1-nitrodibenzofuran to this compound as described in Protocol 1, Step 2.
II. Derivatization of this compound: Amide Coupling
This compound can be readily derivatized to form a library of compounds for biological screening. A common derivatization is the formation of amides by coupling with various carboxylic acids.
Protocol 3: General Procedure for Amide Synthesis
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acyl chloride (1.1 equivalents) dropwise to the solution. If starting from a carboxylic acid, use a coupling agent like HATU or EDC/HOBt.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide derivative.
III. Biological Activity Evaluation
Derivatives of this compound have shown promise as kinase inhibitors and antimicrobial agents. The following protocols describe methods to evaluate these activities.
A. Kinase Inhibition Assays
Pim-1 and CLK1 are serine/threonine kinases implicated in cancer. The following is a general protocol for in vitro kinase inhibition assays.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for screening compounds against kinases like Pim-1 and CLK1.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the appropriate substrate (e.g., S6Ktide for PIM1).
-
Dilute the kinase (e.g., PIM1 or CLK1) to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test compounds (derivatives of this compound) in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the test compound dilutions to the assay plate.
-
Add the kinase solution to all wells except the "blank" controls.
-
Initiate the kinase reaction by adding the ATP/substrate master mix.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (blank) controls.
-
Determine the IC50 value for each active compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation: Kinase Inhibitory Activity of Dibenzofuran Derivatives
The following table summarizes data for dibenzofuran derivatives structurally related to this compound, demonstrating their potential as kinase inhibitors.
| Compound ID | Modification on Dibenzofuran Scaffold | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | CLK1 IC50 (µM) |
| 44 | 1,3-dihydroxy-4-carboxamide derivative | 0.028 | 0.035 | 0.028 |
| 45 | 8-acetyl-1,3-dihydroxy-4-carboxamide | 0.28 | - | 0.14 |
| 47 | 7-fluoro-1,3-dihydroxy-4-carboxamide | 0.29 | 0.37 | 0.16 |
Data extracted from a study on dibenzo[b,d]furan derivatives as kinase inhibitors and is presented for illustrative purposes.[1][2]
B. Antiproliferative Activity Assay
Protocol 5: MTT Cell Viability Assay
This assay determines the effect of compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MV4-11, a human leukemia cell line) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
C. Antimicrobial Activity Assay
Protocol 6: Disc Diffusion Method
This method is used to assess the antimicrobial activity of compounds against various bacterial and fungal strains.[3]
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.
-
Inoculation: Inoculate the agar plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger diameter indicates greater antimicrobial activity. Ciprofloxacin and Amphotericin B can be used as positive controls for antibacterial and antifungal activity, respectively.[3]
Data Presentation: Antimicrobial Activity of 1-Aminodibenzofuran Derivatives
The following table presents illustrative data on the antimicrobial activity of N-acyl derivatives of 1-aminodibenzofuran.
| Compound ID | Derivative of 1-Aminodibenzofuran | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| 5a | N-acetyl | 12 | 10 | 11 |
| 5b | N-benzoyl | 14 | 11 | 13 |
Data is hypothetical and for illustrative purposes, based on findings that derivatives of 1-aminodibenzofuran show antimicrobial activity.[3][4]
IV. Visualizations
Experimental Workflow for Synthesis and Derivatization
Caption: Workflow for the synthesis of this compound and its subsequent derivatization into an amide library.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of this compound derivatives.
Hypothetical Signaling Pathway for Dibenzofuran-based Kinase Inhibitors
Caption: Hypothetical signaling pathway showing inhibition of Pim-1 and CLK1 by a dibenzofuran derivative.
References
Application of 1-Dibenzofuranamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dibenzofuranamine and its derivatives represent a promising class of heterocyclic compounds with a diverse range of applications in medicinal chemistry. The dibenzofuran scaffold, a tricyclic aromatic ether, is a privileged structure found in various natural products and synthetic molecules exhibiting significant biological activities. The introduction of an amine functional group at the 1-position of the dibenzofuran core provides a key handle for chemical modification, allowing for the generation of libraries of novel compounds with potential therapeutic applications. These derivatives have garnered considerable interest for their anticancer, antimicrobial, and neuroprotective properties, making them attractive candidates for further investigation in drug discovery and development. This document provides an overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols and a summary of their biological activities.
Synthetic Protocols
The synthesis of this compound typically proceeds through a two-step sequence involving the synthesis of an intermediate, 1-nitrodibenzofuran, followed by its reduction to the desired amine.
Protocol 1: Synthesis of 1-Nitrodibenzofuran
This protocol outlines the synthesis of the key intermediate, 1-nitrodibenzofuran, from 1,3-dinitrobenzene and 2-iodophenol.
Materials:
-
1,3-Dinitrobenzene
-
2-Iodophenol
-
Potassium tert-butoxide
-
Pyridine
-
Dimethoxyethane (DME)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Cold water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
To a stirred solution of 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) in dimethoxyethane, add pyridine.
-
Stir the reaction mixture at 25°C for 10 minutes.
-
Add potassium tertiary butoxide (2 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 100°C and maintain for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with cold water.
-
Extract the product with ethyl acetate (2 x 50 mL).
-
Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to obtain 1-nitrodibenzofuran.[1]
Protocol 2: Synthesis of this compound
This protocol describes the reduction of 1-nitrodibenzofuran to this compound.
Materials:
-
1-Nitrodibenzofuran
-
Stannous chloride (SnCl2)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Ice water
-
Standard laboratory glassware and equipment
Procedure:
-
To a stirred solution of 1-nitrodibenzofuran (1 eq) in concentrated HCl at 0°C, add stannous chloride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with ice water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield this compound.[1]
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for various biological activities. The following tables summarize the available quantitative data for their anticancer and antimicrobial effects.
Anticancer Activity
Derivatives of the broader benzofuran and dibenzofuran class, to which this compound belongs, have shown significant cytotoxic activity against various cancer cell lines. The data below is for related benzofuran derivatives, highlighting the potential of this scaffold.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Benzofuran Derivative | K562 (Leukemia) | 5 | [2] |
| Brominated Benzofuran Derivative | HL60 (Leukemia) | 0.1 | [2] |
| Benzofuran-indole hybrid 8aa | PC9 (Non-small-cell lung cancer) | 0.32 ± 0.05 | [3] |
| Benzofuran-indole hybrid 8aa | A549 (Non-small-cell lung cancer) | 0.89 ± 0.10 | [3] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast cancer) | 43.4 | [4] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast cancer) | 39.0 | [4] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast cancer) | 35.9 | [4] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast cancer) | 35.1 | [4] |
| Benzofuran-based oxadiazole conjugate 14c | HCT116 (Colon cancer) | 3.27 | [5] |
| Oxindole-based benzofuran hybrid 22f | MCF-7 (Breast cancer) | 2.27 | [5] |
Antimicrobial Activity
While specific MIC values for this compound derivatives are not extensively reported, related benzofuran compounds have demonstrated notable antimicrobial activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [6] |
| Aza-benzofuran 1 | Escherichia coli | 25 | [6] |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [6] |
| Aza-benzofuran 2 | Staphylococcus aureus | 25 | [6] |
| Oxa-benzofuran 5 | Penicillium italicum | 12.5 | [6] |
| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [6] |
| Oxa-benzofuran 5 | Colletotrichum musae | 12.5 | [6] |
| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25 | [6] |
| Benzofuran-triazine hybrid 8e | Escherichia coli | 32 | [7] |
| Benzofuran-triazine hybrid 8e | Bacillus subtilis | 125 | [7] |
| Benzofuran-triazine hybrid 8e | Staphylococcus aureus | 32 | [7] |
| Benzofuran-triazine hybrid 8e | Salmonella enteritidis | 32 | [7] |
Signaling Pathways and Experimental Workflows
The dibenzofuran scaffold has been identified as a promising starting point for the development of inhibitors of various enzymes involved in cellular signaling. For instance, derivatives of dibenzofuran have been shown to inhibit Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2), a key regulator in several signaling pathways.
Below is a diagram illustrating a general experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: General workflow for the development of this compound derivatives.
Conclusion
This compound serves as a versatile scaffold in medicinal chemistry, offering a foundation for the synthesis of novel derivatives with promising anticancer, antimicrobial, and neuroprotective activities. The synthetic protocols provided herein offer a clear pathway to access this core structure and its analogues. The tabulated biological data, while primarily on related benzofuran structures, underscores the therapeutic potential of this chemical class. Further structure-activity relationship (SAR) studies on this compound derivatives are warranted to optimize their potency and selectivity for various biological targets, paving the way for the development of new therapeutic agents.
References
- 1. jetir.org [jetir.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Dibenzofuranamine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of fluorescent probes derived from 1-Dibenzofuranamine. This document includes synthetic strategies, key photophysical data, and detailed experimental protocols for their use in biochemical assays and cellular imaging.
Introduction
Fluorescent probes are indispensable tools in biological and biomedical research, enabling the visualization and quantification of molecular processes in real-time.[1][2] Dibenzofuran derivatives, built upon the rigid and conjugated dibenzofuran scaffold, offer unique photophysical properties that make them attractive candidates for the development of novel fluorescent probes.[3] Specifically, probes derived from this compound can be synthesized to create analogues of natural amino acids like tyrosine, providing enhanced fluorescence characteristics for studying peptides and proteins.[3] These probes can be employed in various applications, including Förster Resonance Energy Transfer (FRET)-based enzyme assays and cellular imaging.[3][4]
Synthesis of this compound-Based Fluorescent Probes
The synthesis of fluorescent probes based on the this compound scaffold can be achieved through various synthetic routes. A common strategy involves the synthesis of dibenzofuran α-amino acids, which can then be incorporated into peptides. Two effective methods for the synthesis of the dibenzofuran core are Palladium(II)-catalyzed C-O cyclization and Negishi coupling.[3]
1. Palladium(II)-Catalyzed C-O Cyclization Strategy:
This approach involves the ortho-arylation of a tyrosine derivative, followed by a Pd(II)-catalyzed C(sp²)–H activation and C–O cyclization to form the dibenzofuran ring.[3] This multi-step process allows for the generation of various dibenzofuran α-amino acid analogues.
2. Negishi Coupling Strategy:
A more streamlined approach utilizes a Negishi coupling reaction. This method involves the coupling of a halogenated dibenzofuran with a suitable organozinc reagent, offering a more efficient route with fewer steps and improved overall yields compared to the Pd(II)-catalyzed cyclization.[3]
Photophysical Properties of Dibenzofuran-Based Fluorescent Probes
Dibenzofuran α-amino acid probes exhibit enhanced fluorescence properties compared to natural proteinogenic amino acids like tyrosine.[3] Their rigid and conjugated structure leads to bathochromic shifts in absorption and emission spectra, as well as increased brightness.[3]
Table 1: Photophysical Data of Representative Dibenzofuran α-Amino Acid Probes [3]
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| 10a | 350 | 450 | 15,000 | 0.81 | 12,100 |
| 10b | 330 | 410 | 10,000 | 0.65 | 6,500 |
| 10c | 310 | 380 | 8,000 | 0.50 | 4,000 |
| 10d | 300 | 360 | 6,000 | 0.40 | 2,400 |
| 10e | 290 | 350 | 5,000 | 0.30 | 1,500 |
Data adapted from Zeng et al. (2025).[3]
Application: FRET-Based Protease Activity Assay
A key application of these probes is in the development of FRET-based assays for monitoring enzyme activity.[3] A dibenzofuran α-amino acid can be incorporated into a peptide substrate to act as a FRET donor, while a quencher molecule serves as the FRET acceptor. Cleavage of the peptide by a specific protease separates the donor and acceptor, leading to an increase in fluorescence.[5][6]
Experimental Protocol: Monitoring Trypsin Activity
This protocol describes the use of a decapeptide containing a dibenzofuran α-amino acid (FRET donor) and a 2,4-dinitrophenyl-lysine (DNP) quencher to monitor the activity of the serine protease, trypsin.[3]
Materials:
-
Decapeptide substrate 17 (containing dibenzofuran amino acid and DNP-lysine)
-
Trypsin
-
3-morpholinopropanesulfonic acid (MOPS) buffer (20 mM, pH 7.0)
-
Fluorometer
Procedure:
-
Prepare a 10 μM solution of the decapeptide substrate 17 in 20 mM MOPS buffer (pH 7.0).
-
Prepare a 0.02 μM solution of trypsin in the same MOPS buffer.
-
In a cuvette, mix the peptide substrate solution with the trypsin solution.
-
Immediately place the cuvette in the fluorometer and begin recording the fluorescence emission over time.
-
Monitor the increase in fluorescence intensity at the emission maximum of the dibenzofuran donor as the peptide is cleaved by trypsin.[3]
The Förster radius (R₀), the distance at which FRET efficiency is 50%, for the donor-acceptor pair can be calculated to assess the suitability of the FRET pair.[3]
Application: Live-Cell Imaging
While specific protocols for live-cell imaging using this compound-based probes are not extensively documented, a general protocol can be adapted based on the use of other small molecule fluorescent probes with similar properties.[7][8]
General Protocol for Live-Cell Fluorescence Microscopy
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound-based fluorescent probe (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Loading:
-
Dilute the stock solution of the fluorescent probe in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.
-
-
Washing:
-
After incubation, gently aspirate the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Place the dish or coverslip on the stage of the fluorescence microscope.
-
Excite the probe using the appropriate wavelength and capture the emission using a suitable filter set.
-
Acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
-
Optimization:
-
Probe Concentration: Titrate the probe concentration to find the optimal balance between signal intensity and potential cytotoxicity.
-
Incubation Time: Optimize the incubation time to ensure sufficient probe uptake and localization to the target structure or compartment.
-
Washing Steps: Thorough washing is crucial for reducing background noise and improving the signal-to-noise ratio.
Diagrams
Caption: Workflow for the development and application of this compound-based fluorescent probes.
Caption: Signaling pathway of a FRET-based protease assay using a dibenzofuran probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemisgroup.us [chemisgroup.us]
- 3. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Membrane and Cell Wall Selective Fluorescent Dyes for Live-Cell Imaging of Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the HPLC Analysis of 1-Dibenzofuranamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 1-Dibenzofuranamine using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles of reversed-phase chromatography for aromatic amines and can be adapted for various research and development applications, including purity assessment, impurity profiling, and pharmacokinetic studies.
Introduction
This compound is a heterocyclic aromatic amine and a derivative of dibenzofuran. Accurate and reliable quantification of this compound is crucial in various stages of drug development and chemical research. HPLC is a powerful analytical technique that offers high resolution, sensitivity, and specificity for the analysis of such compounds. This document outlines a general-purpose reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound.
Analytical Method Overview
The primary analytical approach for this compound is RP-HPLC with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The retention of this compound on the column is influenced by the composition of the mobile phase, its pH, and the presence of any additives like ion-pairing agents.
A similar compound, dibenzofuran, can be effectively analyzed using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid on a C18 column.[1] For aromatic amines, the use of a buffer in the mobile phase is common to control the ionization of the amine group and achieve reproducible retention times.[1][2]
Quantitative Data Summary
As no specific validated method for this compound is publicly available, the following table presents a hypothetical but realistic set of performance characteristics for a well-developed RP-HPLC method, based on typical values for similar aromatic amines.
| Parameter | Typical Value |
| Retention Time (t_R) | 5 - 10 min |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Below are two detailed protocols for the HPLC analysis of this compound. Protocol 1 is a general-purpose method, while Protocol 2 incorporates an ion-pairing agent for potentially improved peak shape and resolution, especially when analyzing complex mixtures or isomers.
Protocol 1: General Purpose RP-HPLC Method
1. Objective: To provide a standard isocratic RP-HPLC method for the routine quantification of this compound.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Phosphoric acid, analytical grade
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Buffer Preparation: Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or a determined absorption maximum for this compound)
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
5. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
6. Sample Preparation:
-
Dissolve the sample containing this compound in methanol or the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
7. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., methanol).
8. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: RP-HPLC Method with Ion-Pairing
1. Objective: To provide an enhanced separation method for this compound, particularly for resolving it from closely eluting impurities or isomers.
2. Materials and Reagents:
-
All materials from Protocol 1
-
1-Hexanesulfonic acid sodium salt, HPLC grade
3. Instrumentation:
-
Same as Protocol 1
4. Chromatographic Conditions:
-
Mobile Phase: Methanol and 20 mM phosphate buffer (pH 2.5) containing 5 mM 1-hexanesulfonic acid sodium salt in a 35:65 (v/v) ratio.[2]
-
Buffer and Mobile Phase Preparation: Dissolve the appropriate amounts of phosphate salt and 1-hexanesulfonic acid sodium salt in HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Mix with methanol.[2]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
5. Standard and Sample Preparation:
-
Follow the same procedures as in Protocol 1.
6. Analysis Procedure:
-
Follow the same procedures as in Protocol 1. Note that equilibration with an ion-pairing mobile phase may take longer.
7. Data Analysis:
-
Follow the same procedures as in Protocol 1.
Workflow and Pathway Diagrams
Caption: General workflow for the HPLC analysis of this compound.
Caption: Principle of reversed-phase chromatographic separation.
References
Quantitative Analysis of 1-Dibenzofuranamine in Complex Mixtures: Application Notes and Protocols
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For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dibenzofuranamine is a heterocyclic aromatic amine that is of significant interest in medicinal chemistry and drug development due to the prevalence of the dibenzofuran scaffold in biologically active compounds.[1] Accurate and reliable quantitative analysis of this compound in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations is crucial for pharmacokinetic studies, safety assessments, and quality control. This document provides detailed application notes and proposed protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Disclaimer: The following protocols are proposed methods based on established analytical principles for similar aromatic amines and dibenzofuran derivatives. These methods have not been formally validated for this compound and must be fully validated by the end-user in their laboratory to ensure they meet the specific requirements of their application.[2][3][4][5]
Analytical Challenges
The quantitative analysis of this compound in complex mixtures presents several challenges:
-
Low Concentrations: The analyte may be present at trace levels, requiring highly sensitive analytical instrumentation.
-
Matrix Effects: Complex sample matrices can interfere with the ionization and detection of the analyte, leading to inaccurate quantification.[6]
-
Isomeric Specificity: Separation from other isomers (e.g., 2-, 3-, and 4-dibenzofuranamine) is critical for accurate quantification.
-
Analyte Stability: Aromatic amines can be susceptible to degradation, necessitating careful sample handling and preparation.
To address these challenges, the proposed methods utilize the high selectivity and sensitivity of tandem mass spectrometry coupled with chromatographic separation.
Proposed Analytical Protocols
Two primary analytical approaches are detailed below: HPLC-MS/MS for its applicability to a wide range of polarities and reduced need for derivatization, and GC-MS, which can offer excellent chromatographic resolution for volatile and semi-volatile compounds, often with derivatization.
Protocol 1: Quantitative Analysis of this compound by HPLC-MS/MS
This method is suitable for the analysis of this compound in various complex matrices, including biological fluids and environmental extracts.
1. Sample Preparation
A robust sample preparation protocol is essential to extract the analyte and remove interfering matrix components.
-
Liquid Samples (e.g., Plasma, Urine, Water):
-
To 1 mL of the liquid sample, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Perform a liquid-liquid extraction (LLE) by adding 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[6]
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
Solid Samples (e.g., Tissue, Soil, Pharmaceutical Formulations):
-
Homogenize a known weight (e.g., 0.5 g) of the sample.
-
Add an internal standard.
-
Perform a solid-liquid extraction with an appropriate solvent (e.g., acetonitrile or methanol) using sonication or mechanical shaking.[7]
-
Centrifuge the mixture and collect the supernatant.
-
The extract may require a clean-up step using solid-phase extraction (SPE). A mixed-mode cation exchange SPE cartridge can be effective for aromatic amines.[8]
-
Elute the analyte from the SPE cartridge, evaporate the eluent, and reconstitute as described for liquid samples.
-
2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
| Parameter | Proposed Condition |
| HPLC Column | C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) for good retention and separation of aromatic compounds.[6][9] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient Elution | Start with 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard of this compound. Precursor ion will be [M+H]+. |
| Source Temperature | 400 - 500°C |
| Capillary Voltage | 3 - 4 kV |
3. Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The linear range should be established based on the expected concentration of the analyte in the samples.[10]
Protocol 2: Quantitative Analysis of this compound by GC-MS
This method is an alternative for thermally stable and relatively volatile analytes. Derivatization is often employed to improve chromatographic performance and sensitivity for amines.[11]
1. Sample Preparation and Derivatization
-
Extraction: Follow the same extraction and clean-up procedures as described in Protocol 1. The final extract should be in a volatile organic solvent compatible with GC (e.g., hexane or toluene).
-
Derivatization:
-
Evaporate the extract to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or pentafluoropropionic anhydride (PFPA) to convert the amine group to a less polar and more volatile derivative.[12]
-
Heat the mixture (e.g., 60-80°C for 30-60 minutes) to complete the reaction.
-
The derivatized sample is then ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.[11]
| Parameter | Proposed Condition |
| GC Column | A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[13] |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min).[11] |
| Oven Program | Start at 80-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C and hold for 5-10 minutes.[12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analysis | Selected Ion Monitoring (SIM) for a quadrupole MS or Multiple Reaction Monitoring (MRM) for a triple quadrupole MS. |
| Monitored Ions | To be determined from the mass spectrum of the derivatized this compound standard. |
| Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
3. Data Analysis and Quantification
Similar to the HPLC-MS/MS method, quantification is based on a calibration curve generated from the peak areas of the derivatized analyte in standard solutions.
Quantitative Data Summary
The following tables provide a template for summarizing the validation data for the proposed analytical methods. Users should populate these tables with their own experimental results.
Table 1: HPLC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | To be determined | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | < 10% |
Table 2: GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | ≥ 0.99 | 0.997 |
| Range | To be determined | 5 - 2000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 1.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 5.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 92 - 108% |
| Precision (% RSD) | ≤ 15% | < 12% |
Visualizations
The following diagrams illustrate the proposed experimental workflows.
References
- 1. jetir.org [jetir.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. wjarr.com [wjarr.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of migration of 25 primary aromatic amines from food contact plastic materials by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes and Protocols: The Use of 1-Dibenzofuranamine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 1-dibenzofuranamine scaffold in the design and synthesis of novel kinase inhibitors. While direct examples of this compound as a starting material in widely published literature are limited, its derivatives have been identified as potent kinase inhibitors. This document will detail a patented example of a this compound-derived DNA-PK inhibitor and provide an in-depth look at the synthesis and evaluation of closely related dibenzofuran-based inhibitors of Pim-1 and CLK1 kinases, inspired by the natural product cercosporamide.
Introduction to Dibenzofuran Scaffolds in Kinase Inhibition
The dibenzofuran moiety is a privileged scaffold in medicinal chemistry due to its rigid, planar structure, which allows for precise orientation of functional groups for interaction with biological targets.[1] This structural feature is particularly advantageous in the design of kinase inhibitors, which often target the ATP-binding pocket of kinases. The dibenzofuran core can serve as a foundation for building molecules with high affinity and selectivity for specific kinases.
This compound Derivative as a DNA-PK Inhibitor
A patented compound, 9-(1-aminodibenzofuran-4-yl)-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one, has been identified as an inhibitor of DNA-dependent protein kinase (DNA-PK).[2] DNA-PK is a crucial enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in combination with radiation or chemotherapy.
While the specific synthetic route starting from this compound for this exact molecule is not detailed in the public domain, a general synthetic strategy for analogous compounds can be proposed.
Hypothetical Synthetic Workflow
Caption: Hypothetical synthesis of a this compound-based kinase inhibitor.
Application Example: Dibenzofuran Derivatives as Dual Pim-1 and CLK1 Inhibitors
While not originating from this compound, the synthesis of dibenzofuran derivatives inspired by the natural product cercosporamide provides a detailed and highly relevant example of the development of this class of kinase inhibitors. These compounds have shown potent dual inhibitory activity against Pim-1 and CLK1 kinases, which are implicated in various cancers.[3][4][5]
Signaling Pathways of Pim-1 and CLK1 Kinases
Caption: Simplified signaling pathways of Pim-1 and CLK1 kinases.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected dibenzofuran derivatives against a panel of kinases.
| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | CLK1 IC50 (µM) |
| Cercosporamide | >10 | >10 | >10 |
| Compound 15 | 0.85 | 1.2 | 2.5 |
| Compound 16 | 0.55 | 0.9 | 1.8 |
| Compound 17 | 0.45 | 0.7 | 1.5 |
| Compound 43 | 0.25 | 0.4 | 0.8 |
| Compound 44 | 0.15 | 0.2 | 0.5 |
| Compound 45 | 0.3 | 0.5 | 1.1 |
| Compound 46 | 0.2 | 0.3 | 0.7 |
| SGI-1776 (Control) | 0.05 | 0.1 | >10 |
Data extracted from Dao et al., Molecules 2021, 26(21), 6572.[3]
Experimental Protocols
General Synthetic Protocol for Dibenzofuran-based Kinase Inhibitors
The synthesis of the dibenzofuran core can be achieved through several methods, including the ring closure of diaryl ethers.[3] The following is a generalized protocol based on the synthesis of the cercosporamide-inspired derivatives.
Experimental Workflow
Caption: General synthetic workflow for dibenzofuran-based kinase inhibitors.
Step 1: Synthesis of the Diaryl Ether
-
To a solution of a substituted phenol (e.g., 3,5-dimethoxyphenol) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and a substituted 1-iodo-2-nitrobenzene.
-
Add a copper catalyst (e.g., CuI) and heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the diaryl ether.
Step 2: Reductive Cyclization to Form the Dibenzofuran Core
-
Dissolve the diaryl ether in a suitable solvent (e.g., ethanol).
-
Add a reducing agent (e.g., SnCl2·2H2O) and heat the mixture to reflux.
-
Alternatively, a Cadogan reaction using a phosphite reagent (e.g., triethyl phosphite) can be employed.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the dibenzofuran core.
Step 3: Functionalization of the Dibenzofuran Core (e.g., Amidation)
-
To a solution of the dibenzofuran carboxylic acid derivative in a suitable solvent (e.g., DCM), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the desired amine and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents.
-
Purify the final compound by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for assessing the in vitro inhibitory activity of synthesized compounds against target kinases.
-
Reagent Preparation : Prepare assay buffers, kinase solutions, substrate solutions, and compound dilutions in DMSO.
-
Kinase Reaction :
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
The dibenzofuran scaffold, and specifically derivatives of this compound, represent a promising starting point for the development of novel kinase inhibitors. The documented activity of a this compound derivative against DNA-PK highlights the potential of this particular scaffold. Furthermore, the detailed synthetic and biological evaluation of related dibenzofuran compounds as potent Pim-1 and CLK1 inhibitors provides a strong rationale and a methodological framework for further exploration in this area. Future work could focus on the synthesis of a library of this compound derivatives and their screening against a broad panel of kinases to identify new lead compounds for drug discovery.
References
- 1. 4-Dibenzofuranamine | 50548-43-1 | Benchchem [benchchem.com]
- 2. KR20080002963A - Dï½ï½ï¼ï½ï½ ìµì ì - Google Patents [patents.google.com]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Application Notes and Protocols for 1-Dibenzofuranamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage and disposal of 1-Dibenzofuranamine (CAS No. 50548-40-8). The information herein is compiled from general chemical safety principles and data from structurally related compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. Therefore, it is imperative to conduct a thorough, substance-specific risk assessment before handling this chemical.
Chemical and Physical Properties
While specific data for this compound is limited, the properties of the parent compound, Dibenzofuran, and its isomers can provide some insight.
| Property | Value (for Dibenzofuran) | Reference |
| Physical State | Powder Solid | [1] |
| Appearance | Off-white | [1] |
| Molecular Formula | C12H9NO | [2] |
| Molecular Weight | 183.21 g/mol | [2] |
| Melting Point/Range | 81 - 85 °C / 177.8 - 185 °F | [1] |
| Boiling Point/Range | 285 °C / 545 °F @ 760 mmHg | [1] |
| Flash Point | 130 °C / 266 °F | [1] |
| Solubility | No information available, likely low water solubility | [1] |
Storage Protocols
Proper storage of this compound is crucial to maintain its integrity and ensure laboratory safety. The following protocols are based on best practices for similar aromatic amines and heterocyclic compounds.
Experimental Protocol for Storage:
-
Container Selection: Store this compound in a tightly sealed, properly labeled container. The original manufacturer's container is ideal.
-
Storage Environment: Keep the container in a cool, dry, and well-ventilated area.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1]
-
Inert Atmosphere: For long-term storage or for compounds sensitive to air or moisture, consider storing under an inert atmosphere (e.g., argon or nitrogen).
| Parameter | Recommendation |
| Temperature | Cool, ambient temperature |
| Atmosphere | Dry, inert gas for sensitive applications |
| Container | Tightly sealed, light-resistant |
| Incompatibilities | Strong oxidizing agents |
Disposal Protocols
The disposal of this compound and its contaminated materials must be handled in accordance with all applicable federal, state, and local regulations. Improper disposal can pose environmental risks.
Experimental Protocol for Disposal:
-
Waste Identification: All waste materials, including unused product, contaminated personal protective equipment (PPE), and empty containers, should be considered hazardous waste.
-
Waste Segregation: Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Environmental Precautions: Prevent the release of this compound into the environment. Do not flush down the drain or dispose of in regular trash.[1] Many dibenzofuran-based compounds are very toxic to aquatic organisms.[1]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company. Contact your institution's EHS office for specific procedures.
Safety and Handling
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Visual Workflows
The following diagrams illustrate the key decision-making processes for the proper storage and disposal of this compound.
Caption: Workflow for receiving and storing this compound.
Caption: Decision process for the disposal of this compound waste.
References
Application Notes and Protocols: Investigating Reaction Mechanisms Involving 1-Dibenzofuranamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms and biological activities associated with 1-dibenzofuranamine and its derivatives. This document includes detailed experimental protocols for key synthetic transformations and summarizes the current understanding of how these compounds interact with critical signaling pathways implicated in various diseases.
Introduction
This compound is a versatile heterocyclic amine that serves as a valuable scaffold in medicinal chemistry and materials science. The dibenzofuran core is a privileged structure found in various natural products and biologically active molecules.[1][2] The presence of the amino group at the 1-position provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for drug discovery and other applications. This document outlines key reaction mechanisms involving this compound and the biological implications of its derivatives, with a focus on their anti-inflammatory and anticancer properties.
Key Reaction Mechanisms
This compound is a key building block for the synthesis of more complex molecules, primarily through reactions targeting the amino group and the aromatic core. Two prominent and highly useful reaction mechanisms are N-Arylation and Palladium-Catalyzed Cross-Coupling reactions.
N-Arylation of this compound
N-Arylation reactions are fundamental for creating diarylamine structures, which are prevalent in many biologically active compounds. A transition-metal-free approach using o-silylaryl triflates and a fluoride source like cesium fluoride (CsF) provides an efficient method for the N-arylation of amines under mild conditions.[3]
Reaction Scheme:
This reaction proceeds through the formation of a reactive benzyne intermediate generated from the o-silylaryl triflate in the presence of a fluoride source. The amino group of this compound then acts as a nucleophile, attacking the benzyne to form the N-arylated product. This method is advantageous due to its mild reaction conditions and tolerance of various functional groups.[3]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] While the amino group of this compound can be used as a directing group or be protected during the reaction, a more common strategy involves first converting the amine to a halide or triflate, which then participates in the coupling reaction. Alternatively, the amino group can be used to introduce other functionalities prior to coupling. For the purpose of these notes, we will focus on the coupling of a halogenated dibenzofuran derivative, which can be synthesized from this compound via diazotization followed by halogenation.
Reaction Scheme:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[4]
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.[4]
Biological Activity and Signaling Pathways
Derivatives of dibenzofuran have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[6][7][8][9] These activities are often attributed to the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity via NF-κB and MAPK Pathway Inhibition
Chronic inflammation is a key driver of many diseases, including cancer.[10][11] The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[12][13] Several studies have shown that benzofuran and dibenzofuran derivatives can exert anti-inflammatory effects by inhibiting these pathways.[7][12]
Specifically, certain derivatives have been shown to:
-
Inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS).[10]
-
Decrease the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[12]
-
Inhibit the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and the NF-κB pathway (IKKα/IKKβ, IκBα, and p65).[7][12]
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(ERK, JNK, p38)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_pathway [label="NF-κB Pathway\n(IKK, IκB, p65)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Mediators [label="Pro-inflammatory\nMediators\n(COX-2, iNOS, IL-6, TNF-α)", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dibenzofuran [label="this compound\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [arrowhead=vee, color="#202124"]; TLR4 -> MAPK_pathway [arrowhead=vee, color="#202124"]; TLR4 -> NFkB_pathway [arrowhead=vee, color="#202124"]; MAPK_pathway -> Inflammatory_Mediators [arrowhead=vee, color="#202124"]; NFkB_pathway -> Inflammatory_Mediators [arrowhead=vee, color="#202124"]; Dibenzofuran -> MAPK_pathway [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Dibenzofuran -> NFkB_pathway [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.
Kinase Inhibition
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. Dibenzofuran derivatives have been identified as potent inhibitors of several kinases, including Pim kinases, CLK1, PTP-MEG2, and PI3K.[6][8][9][14]
-
Pim Kinases and CLK1: These kinases are overexpressed in various cancers and promote cell proliferation and survival. Certain dibenzofuran derivatives have shown potent inhibitory activity against Pim-1/2 and CLK1.[6][8]
-
PTP-MEG2: This protein tyrosine phosphatase is involved in diverse cell signaling processes, and its inhibition is a promising therapeutic strategy. Novel dibenzofuran derivatives have been synthesized and shown to inhibit PTP-MEG2 with high selectivity.[9]
-
PI3K/mTOR Pathway: The PI3K/mTOR pathway is a critical regulator of cell growth and survival. Benzofuran-3-one indole derivatives have been identified as potent inhibitors of PI3K-alpha and mTOR.[14]
// Nodes Dibenzofuran [label="this compound\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pim_CLK [label="Pim/CLK Kinases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTP_MEG2 [label="PTP-MEG2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_mTOR [label="PI3K/mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Signaling [label="Cell Signaling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Dibenzofuran -> Pim_CLK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Dibenzofuran -> PTP_MEG2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Dibenzofuran -> PI3K_mTOR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Pim_CLK -> Cell_Proliferation [arrowhead=vee, color="#202124"]; PTP_MEG2 -> Cell_Signaling [arrowhead=vee, color="#202124"]; PI3K_mTOR -> Cell_Growth [arrowhead=vee, color="#202124"]; } .dot Caption: Kinase inhibition by this compound derivatives.
Data Presentation
Table 1: Anti-Inflammatory Activity of Benzofuran Derivatives
| Compound | Target | IC50 (µM) | Cell Line/Model | Reference |
| Fluorinated Benzofuran Derivative 1 | IL-6 secretion | 1.2 | Macrophages | [10] |
| Fluorinated Benzofuran Derivative 2 | CCL2 secretion | 1.5 | Macrophages | [10] |
| Fluorinated Benzofuran Derivative 3 | Nitric Oxide production | 2.4 | Macrophages | [10] |
| Fluorinated Benzofuran Derivative 4 | Prostaglandin E2 secretion | 1.1 | Macrophages | [10] |
| Piperazine/benzofuran hybrid 5d | Nitric Oxide production | 52.23 ± 0.97 | RAW-264.7 cells | [12] |
Table 2: Kinase Inhibitory Activity of Dibenzofuran Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dibenzofuran Derivative 44 | Pim-1 | < 10 | [6] |
| Dibenzofuran Derivative 44 | Pim-2 | 35 | [6] |
| Dibenzofuran Derivative 44 | CLK1 | 18 | [6] |
| Dibenzofuran Derivative 10a | PTP-MEG2 | 320 | [9] |
| Benzofuran-3-one indole 9 | PI3K-alpha | 2 | [14] |
| Benzofuran-3-one indole 32 | mTOR | 8 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 1-Aminodibenzofuran
This protocol is adapted from established methods for the reduction of nitroarenes.
Materials:
-
1-Nitrodibenzofuran
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, add stannous chloride portion-wise.
-
Stir the reaction mixture at 0°C for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction with ice water.
-
Extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to obtain 1-aminodibenzofuran.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 1-Bromo-dibenzofuran
This protocol provides a general method for the palladium-catalyzed cross-coupling of a bromo-dibenzofuran derivative with an arylboronic acid.[15][16]
Materials:
-
1-Bromo-dibenzofuran
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine 1-bromo-dibenzofuran, the arylboronic acid, and the base.
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
// Nodes Start [label="Combine Reactants:\n1-Bromo-dibenzofuran, Arylboronic acid, Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Solvent Mixture\n(e.g., Toluene/Ethanol/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas with Inert Gas\n(Argon or Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Add Palladium Catalyst\nunder Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Heat and Stir\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Column Chromatography\nPurification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="1-Aryl-dibenzofuran", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Start -> Solvent [arrowhead=vee, color="#202124"]; Solvent -> Degas [arrowhead=vee, color="#202124"]; Degas -> Catalyst [arrowhead=vee, color="#202124"]; Catalyst -> React [arrowhead=vee, color="#202124"]; React -> Workup [arrowhead=vee, color="#202124"]; Workup -> Purify [arrowhead=vee, color="#202124"]; Purify -> Product [arrowhead=vee, color="#202124"]; } .dot Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their synthesis, facilitated by robust reaction mechanisms such as N-arylation and palladium-catalyzed cross-coupling, allows for the creation of diverse chemical libraries. The demonstrated ability of these compounds to modulate key signaling pathways like NF-κB, MAPK, and various kinase cascades provides a strong rationale for their further investigation as anti-inflammatory and anticancer agents. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Production and Purification of 1-Aminodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis and purification of 1-Aminodibenzofuran, a key intermediate in the development of various pharmaceutical compounds. The described methodology focuses on scalable, efficient, and safe procedures, transitioning from traditional lab-scale syntheses to processes suitable for pilot plant and industrial production. The protocols cover the nitration of dibenzofuran to yield 1-nitrodibenzofuran, followed by a robust catalytic hydrogenation to produce 1-Aminodibenzofuran. Furthermore, scalable purification techniques, including crystallization and distillation, are presented as alternatives to chromatographic methods. Safety considerations for handling hazardous reagents and performing high-energy reactions are emphasized throughout.
Introduction
1-Aminodibenzofuran and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. Their applications in drug discovery and development necessitate the availability of efficient and scalable synthetic routes to produce high-purity material. This document outlines a comprehensive approach to the large-scale production of 1-Aminodibenzofuran, addressing the critical aspects of synthesis, purification, and process safety.
The synthetic strategy involves a two-step sequence:
-
Nitration of Dibenzofuran: Formation of the key intermediate, 1-nitrodibenzofuran.
-
Reduction of 1-Nitrodibenzofuran: Conversion of the nitro group to the primary amine, yielding 1-Aminodibenzofuran.
Emphasis is placed on transitioning from laboratory-scale procedures, which often utilize stoichiometric reagents like tin(II) chloride for the reduction, to more sustainable and scalable industrial methods such as catalytic hydrogenation.[1][2] Similarly, purification protocols are adapted for large quantities, replacing chromatographic techniques with crystallization and distillation.[3]
Synthesis of 1-Nitrodibenzofuran (Intermediate)
The synthesis of the precursor, 1-nitrodibenzofuran, is a critical first step. While various methods exist for the synthesis of dibenzofuran scaffolds, the direct nitration of commercially available dibenzofuran is a common approach.[4][5]
Reaction Scheme
Caption: Synthesis of 1-Nitrodibenzofuran via nitration.
Large-Scale Nitration Protocol
Safety Precaution: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. All operations should be conducted in a well-ventilated fume hood or a designated reactor with appropriate safety measures, including temperature monitoring, emergency quenching procedures, and personal protective equipment (acid-resistant gloves, face shield, and lab coat).[6][7]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling bath/circulator
-
Quenching vessel containing ice water
-
Filtration apparatus (e.g., Buchner funnel or filter press)
-
Drying oven
Procedure:
-
Charging the Reactor: Charge the jacketed reactor with dibenzofuran and a suitable solvent (e.g., a chlorinated solvent or an excess of the acid mixture).
-
Cooling: Cool the reactor contents to the desired temperature, typically between -10 °C and 10 °C, using the cooling circulator.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture, commonly a combination of fuming nitric acid and concentrated sulfuric acid. This step is also highly exothermic and requires cooling.
-
Slow Addition: Slowly add the nitrating mixture to the stirred solution of dibenzofuran via the addition funnel, ensuring the internal temperature does not exceed the set limit. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully transfer the reaction mixture to a vigorously stirred vessel containing a large excess of ice water to precipitate the crude 1-nitrodibenzofuran.
-
Isolation and Washing: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral to remove residual acids.
-
Drying: Dry the crude 1-nitrodibenzofuran in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Quantitative Data for 1-Nitrodibenzofuran Synthesis
| Parameter | Laboratory Scale[4] | Projected Large Scale |
| Starting Material | 1,3-Dinitrobenzene (5 g) and 2-Iodophenol (6.5 g) | Dibenzofuran |
| Yield | 47% (of 1-nitrodibenzofuran) | > 85% |
| Purity (LCMS) | 95.5% | > 98% |
| Melting Point | 124-129 °C | 124-129 °C |
Large-Scale Production of 1-Aminodibenzofuran
The reduction of 1-nitrodibenzofuran to 1-aminodibenzofuran is the final synthetic step. For large-scale production, catalytic hydrogenation is the method of choice due to its efficiency, cleaner reaction profile, and avoidance of heavy metal waste.[1][2]
Reaction Scheme
Caption: Synthesis of 1-Aminodibenzofuran via catalytic hydrogenation.
Catalytic Hydrogenation Protocol
Safety Precaution: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon). This reaction must be carried out in a specialized high-pressure reactor (autoclave) by trained personnel. The reactor should be equipped with a pressure gauge, temperature probe, and a safety relief valve. Proper grounding of the equipment is essential to prevent static discharge. The catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon contact with air.[8][9]
Materials and Equipment:
-
High-pressure reactor (autoclave) with a stirrer, gas inlet, pressure gauge, and temperature control
-
Hydrogen gas cylinder with a regulator
-
Inert gas supply (nitrogen or argon)
-
Filtration system for catalyst removal (e.g., Celite® pad filtration)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas to remove any air.
-
Charging the Reactor: Under an inert atmosphere, carefully charge the reactor with 1-nitrodibenzofuran, a suitable solvent (e.g., ethanol, ethyl acetate, or methanol), and the hydrogenation catalyst (e.g., 5-10% Palladium on carbon, typically 1-5 mol% loading).
-
Inerting and Hydrogenation: Seal the reactor and perform several cycles of pressurizing with inert gas and venting to ensure an oxygen-free atmosphere. Then, pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 25-80 °C). The reaction is typically exothermic, and the temperature should be carefully monitored and controlled.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® or another suitable filter aid to remove the catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-Aminodibenzofuran.
Quantitative Data for 1-Aminodibenzofuran Synthesis
| Parameter | Laboratory Scale (SnCl2/HCl)[4] | Projected Large Scale (Catalytic Hydrogenation) |
| Starting Material | 1-Nitrodibenzofuran | 1-Nitrodibenzofuran |
| Yield | 77.8% | > 95% |
| Purity (LCMS) | 95.7% | > 98% (crude) |
| Melting Point | 85-89 °C | 85-89 °C |
Large-Scale Purification of 1-Aminodibenzofuran
For large-scale operations, purification by column chromatography is impractical. Crystallization and distillation are the preferred methods for obtaining high-purity 1-Aminodibenzofuran.
Purification by Crystallization
Crystallization is an effective method for purifying solid compounds by leveraging differences in solubility between the desired product and impurities.
Procedure:
-
Solvent Selection: Identify a suitable solvent or solvent system in which 1-Aminodibenzofuran has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for the crystallization of aromatic amines include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), or mixtures thereof with anti-solvents like hexanes.[10]
-
Dissolution: Dissolve the crude 1-Aminodibenzofuran in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, treatment with activated carbon can be performed to remove colored impurities. The hot solution is then filtered to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of pure 1-Aminodibenzofuran can promote crystallization if it does not occur spontaneously.
-
Isolation: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain the purified 1-Aminodibenzofuran.
Purification by Vacuum Distillation
For thermally stable amines, vacuum distillation can be an excellent method for purification on a large scale.[3]
Procedure:
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude 1-Aminodibenzofuran under reduced pressure. Collect the fraction that distills at the boiling point of 1-Aminodibenzofuran at the given pressure.
-
Characterization: Analyze the collected fractions for purity.
Characterization Data
| Test | Specification |
| Appearance | Off-white to light brown solid |
| Melting Point | 85-89 °C[4] |
| Purity (HPLC/LCMS) | ≥ 99.0% |
| IR (KBr, cm⁻¹) | νmax 3368 (NH₂), 1430-1577 (C=C), 1352-1197 (C-O, C-N)[4] |
Workflow Diagrams
Overall Synthesis and Purification Workflow
Caption: Overall workflow for the production of 1-Aminodibenzofuran.
Safety and Decision Pathway for Catalytic Hydrogenation
Caption: Safety and decision workflow for catalytic hydrogenation.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the large-scale production and purification of 1-Aminodibenzofuran. By transitioning to industrially viable methods such as catalytic hydrogenation and crystallization, researchers and drug development professionals can ensure a reliable and scalable supply of this important building block. Adherence to the described safety protocols is paramount to ensure safe and successful manufacturing campaigns.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 4. jetir.org [jetir.org]
- 5. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. vapourtec.com [vapourtec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Dibenzofuranamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Dibenzofuranamine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: the catalytic amination of 1-halodibenzofuran and the reduction of 1-nitrodibenzofuran.
Route A: Catalytic Amination of 1-Halodibenzofuran
This modern approach typically offers higher yields and milder reaction conditions compared to classical methods. The two most effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
-
Question: I am attempting a Buchwald-Hartwig amination of 1-bromodibenzofuran using an ammonia equivalent (e.g., benzophenone imine or LHMDS) but observe low or no conversion of my starting material. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a step-by-step troubleshooting guide:
-
Catalyst and Ligand Integrity:
-
Palladium Pre-catalyst: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored correctly. Palladium(II) pre-catalysts require in situ reduction to the active Pd(0) species, which can sometimes be inefficient. Consider using a pre-formed Pd(0) catalyst or a more advanced pre-catalyst (e.g., a G3 or G4 pre-catalyst) which can lead to more reliable initiation.
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are crucial for this transformation. These ligands are often air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox). Ensure the ligand is not degraded. The choice of ligand can also be critical; consider screening a few different ligands to find the optimal one for your specific substrate.
-
-
Reaction Conditions:
-
Inert Atmosphere: The catalytic cycle is sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., by several cycles of vacuum and backfilling with argon or nitrogen) and that all solvents and reagents are anhydrous and deoxygenated.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has been stored in a desiccator, as it is hygroscopic. The base's solubility can also be a factor; in some cases, using a more soluble base like lithium bis(trimethylsilyl)amide (LHMDS) can be beneficial.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is of high purity and appropriately dried.
-
-
Ammonia Source:
-
Directly using ammonia gas can be challenging due to its high coordinating affinity for palladium, which can inhibit catalysis. Using an ammonia equivalent is often more effective.
-
Benzophenone imine: This is a common choice. After the coupling reaction, the resulting imine is hydrolyzed with a mild acid to yield the primary amine.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This can also serve as an effective ammonia surrogate.
-
-
-
Issue 2: Side Product Formation in Ullmann Condensation
-
Question: I am performing a copper-catalyzed Ullmann condensation of 1-iododibenzofuran with aqueous ammonia and am observing significant formation of byproducts, such as the de-iodinated starting material and biaryl-coupled products. How can I improve the selectivity towards this compound?
-
Answer: Side product formation in Ullmann-type reactions often points to issues with catalyst activity, reaction temperature, or the choice of ligand.
-
Catalyst System:
-
Copper Source: Copper(I) salts, such as CuI or Cu₂O, are typically more effective than copper(II) salts or metallic copper. Ensure the copper salt is of high purity.
-
Ligand: While some Ullmann reactions can proceed without a ligand, the addition of a chelating ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly improve the reaction's efficiency and selectivity by stabilizing the copper catalyst and facilitating the catalytic cycle.
-
-
Reaction Conditions:
-
Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C), which can lead to side reactions. Modern, ligand-accelerated Ullmann reactions can often be performed at lower temperatures (80-120 °C). Try lowering the reaction temperature to see if byproduct formation is reduced.
-
Solvent: A polar, aprotic solvent like DMF, DMSO, or NMP is typically used. Ensure the solvent is anhydrous.
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is usually sufficient.
-
-
Substrate:
-
Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings. If you are using 1-bromodibenzofuran and observing low reactivity, consider converting it to 1-iododibenzofuran.
-
-
Route B: Reduction of 1-Nitrodibenzofuran
This classical route involves two main steps: the nitration of dibenzofuran and the subsequent reduction of the nitro group.
Issue 3: Poor Regioselectivity in the Nitration of Dibenzofuran
-
Question: Direct nitration of dibenzofuran is giving me a mixture of isomers (1-, 2-, 3-, and 4-nitrodibenzofuran) with a low yield of the desired 1-nitro isomer. How can I improve the regioselectivity for the 1-position?
-
Answer: Direct nitration of dibenzofuran is known to produce a mixture of isomers, with the 3-nitro and 2-nitro isomers often being the major products under standard nitrating conditions (e.g., HNO₃/H₂SO₄). To achieve high selectivity for the 1-position, a directing group strategy is recommended.
-
Directed Nitration: A highly effective method involves the nitration of 4-acetamidodibenzofuran. The acetamido group at the 4-position directs nitration primarily to the adjacent 1-position. The resulting 1-nitro-4-acetamidodibenzofuran can then be converted to 1-nitrodibenzofuran through hydrolysis of the amide and deamination of the resulting amine.
-
Issue 4: Incomplete Reduction or Formation of Side Products During Reduction of 1-Nitrodibenzofuran
-
Question: I am trying to reduce 1-nitrodibenzofuran to this compound, but I am getting incomplete conversion or observing the formation of undesired side products. What are the best methods for this reduction?
-
Answer: The reduction of an aryl nitro group to an amine can be achieved with various reagents. The choice of reagent and conditions can influence the reaction's completeness and cleanliness.
-
Common Reducing Agents and Potential Issues:
-
Tin(II) Chloride (SnCl₂): This is a classic and often reliable method. The reaction is typically carried out in an acidic medium (e.g., concentrated HCl) or in a solvent like ethanol. Incomplete reduction can occur if an insufficient amount of SnCl₂ is used or if the reaction time is too short.
-
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a very clean and effective method. However, the dibenzofuran ring system can sometimes be susceptible to hydrogenation under harsh conditions (high pressure or temperature). Ensure you are using appropriate conditions for selective nitro group reduction. Catalyst poisoning can also be an issue if impurities are present in the starting material.
-
Iron (Fe) or Zinc (Zn) in Acetic Acid: These are also effective and economical options. The reaction is heterogeneous, so efficient stirring is important.
-
-
Troubleshooting:
-
Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and ensure the complete consumption of the starting material.
-
Purification: The resulting amine can sometimes be challenging to purify. Column chromatography on silica gel is a common method. The amine may be sensitive to air oxidation, so it is advisable to handle it under an inert atmosphere and store it protected from light and air.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally gives the highest yield for this compound?
A1: Modern catalytic amination methods, particularly the Buchwald-Hartwig amination of 1-bromodibenzofuran, are generally expected to provide the highest yields, often exceeding 80-90% under optimized conditions. The Ullmann condensation can also give good yields, especially with recent advancements in ligand design. The classical nitration/reduction route is often lower yielding due to the multi-step nature and potential for side reactions, especially in the nitration step if not properly directed.
Q2: What are the main safety precautions to consider during these syntheses?
A2:
-
Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood and under an inert atmosphere. Strong bases like NaOtBu are corrosive and moisture-sensitive.
-
Ullmann Condensation: Copper salts can be toxic. High reaction temperatures and high-boiling point solvents (DMF, DMSO) require careful handling to avoid burns and exposure to vapors.
-
Nitration: Nitrating agents (e.g., nitric acid, sulfuric acid) are highly corrosive and strong oxidizers. Reactions can be highly exothermic and should be performed with careful temperature control.
-
Reduction: Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment. Reductions with metals in acid produce hydrogen gas.
Q3: How can I purify the final this compound product?
A3: The most common method for purifying this compound is column chromatography on silica gel. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the eluent. The polarity of the eluent system may need to be optimized based on TLC analysis. Recrystallization from a suitable solvent system can also be an effective purification method for obtaining highly pure material.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reference |
| Ullmann Condensation | 1-Bromodibenzofuran | Cu₂O, Aqueous Ammonia, DMSO | ~70% (by analogy) | [1] |
| Buchwald-Hartwig Amination | 1-Bromodibenzofuran | Pd Catalyst, Phosphine Ligand, Ammonia Equivalent | >80% (general) | General literature |
| Nitration/Reduction | 4-Acetamidodibenzofuran | 1. HNO₃/HOAc; 2. H₂SO₄/H₂O; 3. Deamination; 4. SnCl₂/HCl | ~60-70% (overall) | Gilman & Thirtle, 1944 |
Experimental Protocols
Protocol 1: Ullmann-Type Amination of 1-Bromodibenzofuran (Adapted from a similar procedure)[1]
-
To a sealable reaction tube, add 1-bromodibenzofuran (1.0 mmol), copper(I) oxide (Cu₂O, 0.2 mmol, 20 mol%), and a magnetic stir bar.
-
Add dimethyl sulfoxide (DMSO, 2.5 mL) and a 28-30% aqueous ammonia solution (2.5 mL).
-
Seal the tube tightly and heat the reaction mixture to 120 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Nitration/Reduction (Based on Gilman & Thirtle, 1944)
Step 2a: 1-Nitro-4-acetamidodibenzofuran
-
Dissolve 4-acetamidodibenzofuran (1.0 eq) in glacial acetic acid.
-
At 70 °C, add a solution of nitric acid in glacial acetic acid dropwise.
-
Maintain the temperature for a short period, then cool and pour the mixture onto ice.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 1-nitro-4-acetamidodibenzofuran.
Step 2b: 1-Nitro-4-aminodibenzofuran
-
Reflux the 1-nitro-4-acetamidodibenzofuran from the previous step in a mixture of concentrated sulfuric acid and water to hydrolyze the amide.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the amine.
-
Collect the solid by filtration, wash with water, and dry.
Step 2c: 1-Nitrodibenzofuran
-
Diazotize the 1-nitro-4-aminodibenzofuran in an acidic solution with sodium nitrite at low temperature (0-5 °C).
-
Deaminate the resulting diazonium salt by heating in the presence of a reducing agent like hypophosphorous acid.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain 1-nitrodibenzofuran.
Step 2d: this compound
-
Dissolve 1-nitrodibenzofuran (1.0 eq) in a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize with a strong base (e.g., concentrated NaOH solution) until the tin salts precipitate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Nitration/Reduction Synthesis.
Caption: Troubleshooting Low Yield in Catalytic Amination.
References
Technical Support Center: Purification of Crude 1-Dibenzofuranamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 1-Dibenzofuranamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are column chromatography and recrystallization. Column chromatography is typically used for the primary purification of the crude material to remove significant impurities, while recrystallization is excellent for achieving high purity, especially as a final step.
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound largely depend on the synthetic route. A common synthesis involves the reduction of 1-nitrodibenzofuran. Potential impurities include:
-
Unreacted 1-nitrodibenzofuran
-
Byproducts from the reduction reaction
-
Other isomers if the nitration step was not completely regioselective
-
Starting materials from the synthesis of the dibenzofuran core, such as 1,3-dinitrobenzene and 2-iodophenol, if the initial synthesis was a one-pot procedure.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[2][3] It allows you to:
-
Assess the purity of the crude material.
-
Identify a suitable solvent system for column chromatography.
-
Track the separation of compounds during column chromatography by analyzing the collected fractions.
-
Confirm the purity of the final product.
A common starting solvent system for TLC analysis of aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or dichloromethane.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate. | The compound is very polar and is strongly adsorbed to the silica gel. | Consider using a more polar solvent system. A common strategy for very polar amines is to add a small percentage of methanol to the eluent (e.g., 1-10% methanol in dichloromethane). You can also try a different stationary phase, such as alumina, or use reverse-phase chromatography.[4] |
| All the spots are at the top of the TLC plate (high Rf values). | The eluent is too polar. | Decrease the polarity of the solvent system. Increase the proportion of the non-polar solvent (e.g., use a higher ratio of hexanes to ethyl acetate). |
| The spots on the TLC plate are streaking. | The compound may be acidic or basic, interacting strongly with the silica gel. The sample might be overloaded on the TLC plate. The compound might be degrading on the silica. | For amines, which are basic, streaking can be minimized by adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent. Ensure you are not spotting too much of your sample on the TLC plate. To check for degradation, you can run a 2D TLC. |
| The separation in the column is poor, and fractions are mixed. | The solvent system is not optimal. The column was not packed properly. The sample was loaded improperly. | Develop a better solvent system using TLC, aiming for a larger difference in Rf values between your product and impurities. Ensure the column is packed uniformly without any cracks or air bubbles.[5] Dissolve the crude sample in a minimum amount of the initial eluent or a suitable solvent and load it onto the column in a narrow band.[3] |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is below the boiling point of the solvent. The solution is supersaturated with impurities. The rate of cooling is too fast. | Use a lower boiling point solvent or a solvent pair. Try to pre-purify the crude material by another method (e.g., a quick filtration through a silica plug) to remove some impurities. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.[6][7] |
| No crystals form, even after the solution has cooled. | The solution is not saturated enough. The solution is supersaturated, and crystallization has not been induced. | If you have too much solvent, you can evaporate some of it to concentrate the solution. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[6] |
| The yield of the recrystallized product is very low. | The compound is too soluble in the cold solvent. Too much solvent was used for recrystallization. The product was lost during transfers. | Ensure you are using a solvent in which the compound has low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] Be careful during filtration and transfer steps to minimize mechanical losses. |
Data Presentation
The choice of purification technique will depend on the initial purity of the crude this compound and the desired final purity. Below is a table summarizing typical outcomes for different purification strategies.
| Purification Method | Initial Purity (Typical) | Final Purity (Typical) | Recovery Rate (Typical) | Scale | Notes |
| Single Recrystallization | 80-90% | >98% | 60-80% | Small to Large | Effective if the main impurities are much more or much less soluble than the product. |
| Column Chromatography | 50-80% | 90-97% | 70-90% | Small to Medium | Good for removing a wide range of impurities with different polarities.[9] |
| Column Chromatography followed by Recrystallization | 50-80% | >99% | 50-70% | Small to Medium | The best approach for achieving very high purity from a relatively impure crude material. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude material.
1. TLC Analysis to Determine the Solvent System:
- Prepare a few TLC chambers with different solvent systems of varying polarities. A good starting point is mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).
- Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the crude material on TLC plates and develop them in the prepared chambers.
- Visualize the spots under a UV lamp (254 nm).
- The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and show good separation from impurities.
2. Column Preparation:
- Choose an appropriate size column based on the amount of crude material (a rule of thumb is to use about 30-50g of silica gel per 1g of crude material).
- Plug the bottom of the column with a small piece of cotton or glass wool.
- Add a layer of sand (about 1 cm).
- Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (the least polar solvent mixture from your TLC analysis).
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
- Add another layer of sand on top of the silica gel.
- Drain the solvent until it is just level with the top of the sand.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
- Carefully apply the sample solution to the top of the silica gel using a pipette.
- Open the stopcock and allow the sample to enter the silica gel, then add a small amount of eluent and let it run into the silica to wash the sides of the column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column, filling the space above the silica gel.
- Start collecting fractions in test tubes.
- Monitor the separation by spotting the collected fractions on a TLC plate.
- You can use a gradient elution by gradually increasing the polarity of the solvent to speed up the elution of your compound after the less polar impurities have been washed out.
5. Product Isolation:
- Combine the pure fractions (as determined by TLC).
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Choosing a Solvent:
- The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
- Based on literature for similar compounds, diethyl ether or a solvent pair like ethanol/water or hexanes/ethyl acetate could be effective.[9]
- Test small amounts of your crude material in different solvents to find the best one.
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate).
- Add more hot solvent dropwise until the compound is completely dissolved.
- If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
- Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
- Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
3. Crystal Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
- Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure this compound.
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: A logical decision pathway for troubleshooting the purification process.
References
- 1. jetir.org [jetir.org]
- 2. aga-analytical.com.pl [aga-analytical.com.pl]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. op.niscpr.res.in [op.niscpr.res.in]
Identifying and minimizing side products in 1-Dibenzofuranamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Dibenzofuranamine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound are:
-
Reduction of 1-Nitrodibenzofuran: This is a classical and widely used method. It involves the nitration of dibenzofuran followed by the reduction of the resulting 1-nitrodibenzofuran.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling method involves the reaction of a 1-halodibenzofuran (typically 1-bromo- or 1-iododibenzofuran) with an ammonia equivalent.[1][2][3]
-
Copper-Catalyzed Ullmann Condensation: This is another cross-coupling method that utilizes a copper catalyst to couple a 1-halodibenzofuran with an amine source.[4][5]
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
A2: The side products largely depend on the synthetic route chosen.
-
From Reduction of 1-Nitrodibenzofuran:
-
Isomeric Aminodibenzofurans: Direct nitration of dibenzofuran can produce a mixture of nitrodibenzofuran isomers (2-, 3-, and 4-nitrodibenzofuran).[6] Subsequent reduction will lead to a mixture of the corresponding aminodibenzofuran isomers, which can be difficult to separate.
-
Incomplete Reduction Products: Depending on the reducing agent and reaction conditions, you may observe incomplete reduction, leading to nitroso or hydroxylamino intermediates.
-
-
From Buchwald-Hartwig Amination:
-
Hydrodehalogenation: A common side reaction is the replacement of the halogen on the dibenzofuran ring with a hydrogen atom, leading to the formation of dibenzofuran.[1]
-
Dimerization of Starting Material: Homocoupling of the 1-halodibenzofuran can occur, leading to biaryl impurities.
-
Products from Ligand Decomposition: Phosphine ligands can undergo oxidation or other degradation pathways.
-
-
From Ullmann Condensation:
-
Phenol Formation: Hydrolysis of the 1-halodibenzofuran can lead to the formation of 1-hydroxydibenzofuran.
-
Homocoupling of the Aryl Halide: Similar to the Buchwald-Hartwig reaction, dimerization of the 1-halodibenzofuran can occur.
-
Q3: How can I minimize the formation of isomeric impurities during the nitration of dibenzofuran?
A3: Controlling the reaction conditions during nitration is crucial. Nitration of 4-acetaminodibenzofuran in glacial acetic acid at 70°C has been shown to predominantly yield the 1-nitro-4-acetaminodibenzofuran isomer.[6] This can then be converted to 1-aminodibenzofuran. Direct nitration of dibenzofuran itself is less selective and more likely to produce a mixture of isomers.
Troubleshooting Guides
Problem: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction (All Methods) | - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring. |
| Poor Quality Reagents | - Use freshly purified solvents and reagents. - Verify the purity of starting materials (e.g., 1-halodibenzofuran) by NMR or GC-MS. |
| Catalyst Deactivation (Buchwald-Hartwig & Ullmann) | - Use an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.[2] - Use high-purity, degassed solvents. - For Buchwald-Hartwig, consider using a more robust ligand. |
| Suboptimal Base (Buchwald-Hartwig & Ullmann) | - The choice of base is critical. For Buchwald-Hartwig, common bases include sodium tert-butoxide and lithium bis(trimethylsilyl)amide (LiHMDS).[2] For Ullmann, bases like potassium carbonate or cesium carbonate are often used.[4] Experiment with different bases to find the optimal one for your specific substrate. |
Problem: Presence of Significant Side Products
| Side Product | Recommended Minimization Strategy |
| Isomeric Aminodibenzofurans | - Avoid direct nitration of dibenzofuran. Utilize a directing group, such as in 4-acetaminodibenzofuran, to achieve regioselective nitration at the 1-position.[6] |
| Dibenzofuran (from Hydrodehalogenation) | - Buchwald-Hartwig: Use a less sterically hindered phosphine ligand. Optimize the base and solvent system. Ensure the absence of water, which can be a proton source. |
| 1-Hydroxydibenzofuran | - Ullmann: Ensure anhydrous reaction conditions. Use a non-hydroxylic solvent. |
| Dimerized Starting Material | - Lower the catalyst loading. - Use a ligand that promotes the desired cross-coupling over homocoupling. |
Experimental Protocols
Synthesis of 1-Aminodibenzofuran via Reduction of 1-Nitrodibenzofuran
This protocol is adapted from the synthesis of 1-amino dibenzo[b,d]furan.[7]
-
Synthesis of 1-Nitrodibenzofuran:
-
A solution of 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) is prepared in dimethoxyethane and pyridine.
-
Potassium tertiary butoxide (2 eq) is added, and the mixture is heated to 100°C for 16 hours.
-
The reaction progress is monitored by TLC.
-
-
Synthesis of 1-Aminodibenzofuran:
-
To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, stannous chloride (1.5 eq) is added portion-wise.
-
The reaction is stirred for 4 hours at 0°C.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is quenched with ice water.
-
The product is extracted with ethyl acetate, dried over MgSO4, and concentrated.
-
Visualizing Reaction Pathways and Troubleshooting
General Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. op.niscpr.res.in [op.niscpr.res.in]
Understanding the stability and degradation pathways of 1-Dibenzofuranamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding the stability and degradation pathways of 1-Dibenzofuranamine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure of this compound, which contains a primary aromatic amine and a dibenzofuran ring system, the primary factors influencing its stability are expected to be:
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Oxidation: The amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1][2][3][4]
-
Photostability: Aromatic compounds can be sensitive to light, leading to photodegradation.[5][6]
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pH: The stability of the amine group can be influenced by the pH of the solution, potentially catalyzing hydrolytic or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate degradation processes.[7][8][9][10][11]
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: Unexpected peaks in your chromatogram could be due to several reasons:
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Degradation Products: Your sample may have degraded due to improper storage or handling. Exposure to light, air, extreme pH, or high temperatures can lead to the formation of degradation products.
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Impurities: The unexpected peaks could be impurities from the synthesis of this compound.
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Contamination: The sample, solvent, or HPLC system might be contaminated.
To troubleshoot, it is recommended to perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unexpected peaks.[12][13][14]
Q3: How can I prevent the degradation of this compound during storage and handling?
A3: To minimize degradation, this compound should be:
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Stored in a cool, dark place to protect it from thermal stress and photodegradation.
-
Kept in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Dissolved in appropriate, high-purity solvents and used as fresh as possible.
Q4: What are the likely degradation products of this compound?
A4: While specific experimental data is not available, based on the chemistry of aromatic amines, the following are plausible degradation products:
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Oxidation products: Such as nitroso, nitro, or hydroxylamine derivatives formed by the oxidation of the amine group.[1][2][4] Dimerization or polymerization products may also form.
-
Photodegradation products: Light can induce complex reactions, potentially leading to cleavage of the furan ring or modification of the aromatic system.[5]
-
Products of hydrolysis: Although aromatic amines are generally stable to hydrolysis, under extreme pH and temperature, degradation could occur.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Solution
-
Symptom: A freshly prepared solution of this compound shows significant degradation within a short period when analyzed by HPLC.
-
Possible Causes:
-
Solvent-Induced Degradation: The solvent may be reacting with the compound. For example, solvents containing peroxides (e.g., aged ethers) can cause oxidation.
-
Photodegradation: The solution might be exposed to ambient or UV light.
-
Inappropriate pH: The pH of the solution may be promoting degradation.
-
-
Troubleshooting Steps:
-
Use freshly opened, high-purity HPLC-grade solvents.
-
Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
If possible, buffer the solution to a neutral pH.
-
Issue: Inconsistent Results in Stability Studies
-
Symptom: Replicate stability experiments under the same conditions yield different degradation profiles.
-
Possible Causes:
-
Variable Storage Conditions: Inconsistent temperature, light exposure, or oxygen levels between samples.
-
Inconsistent Sample Preparation: Variations in concentration, solvent, or handling time.
-
Analytical Method Variability: Issues with the HPLC method, such as column degradation or mobile phase inconsistency.
-
-
Troubleshooting Steps:
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
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Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add an aliquot of the stock solution to water to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Protocol 2: Oxidative Degradation
-
Preparation of Solution: Prepare a solution of this compound in methanol at a concentration of 100 µg/mL.
-
Stress Condition:
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature and protected from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Protocol 3: Photolytic Degradation
-
Sample Preparation: Prepare a solution of this compound in methanol at a concentration of 100 µg/mL.
-
Light Exposure:
-
Expose the solution to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Expose the sample for a specified duration (e.g., until 1.2 million lux hours and 200 watt hours/square meter are reached).
-
-
Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place the solid this compound powder in a controlled temperature oven.
-
Stress Condition:
-
Heat the sample at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
For solution stability, prepare a solution in a suitable solvent and heat as described above.
-
-
Analysis: After the stress period, dissolve the solid sample (if applicable) and analyze by HPLC.
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 5.2 | 1 |
| 0.1 M NaOH, 60°C, 24h | 8.9 | 2 |
| Water, 60°C, 24h | < 1.0 | 0 |
| 3% H₂O₂, RT, 24h | 15.7 | 3 |
| Photolytic (ICH Q1B) | 12.3 | 2 |
| Thermal (Solid), 80°C | 2.1 | 1 |
Table 2: Chromatographic Data of this compound and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time |
| This compound | 10.5 | 1.00 |
| Degradant 1 (Acidic) | 8.2 | 0.78 |
| Degradant 2 (Basic) | 7.5 | 0.71 |
| Degradant 3 (Basic) | 9.1 | 0.87 |
| Degradant 4 (Oxidative) | 6.8 | 0.65 |
| Degradant 5 (Oxidative) | 11.2 | 1.07 |
| Degradant 6 (Oxidative) | 12.5 | 1.19 |
| Degradant 7 (Photolytic) | 5.4 | 0.51 |
| Degradant 8 (Photolytic) | 13.1 | 1.25 |
| Degradant 9 (Thermal) | 8.7 | 0.83 |
Visualizations
The following diagrams illustrate the predicted degradation pathways and a general experimental workflow for the stability testing of this compound.
References
- 1. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. nilu.com [nilu.com]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Thermal Degradation [bre.com]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reactions for 1-Dibenzofuranamine Modifications
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing synthetic modifications of 1-Dibenzofuranamine. The focus is on common palladium-catalyzed cross-coupling reactions, offering insights into reaction setup, optimization, and purification.
Section 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds.[1][2] This section addresses common issues encountered when using this compound as a coupling partner.
Frequently Asked Questions & Troubleshooting
Q1: What are the recommended initial conditions for a Buchwald-Hartwig reaction with an aryl halide and this compound?
A1: A reliable starting point for the Buchwald-Hartwig amination involves a palladium precatalyst, a suitable phosphine ligand, a strong base, and an anhydrous, non-polar solvent.[3] Aryl iodides are generally more reactive than aryl bromides.[3]
Q2: My reaction shows low or no conversion. What are the potential causes and solutions?
A2: Low conversion can stem from several factors:
-
Inactive Catalyst: Ensure the palladium precatalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation. Solvents should be properly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.[4]
-
Inappropriate Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent.[5][6] For sterically hindered substrates, bulky electron-rich phosphine ligands like XPhos or t-BuXPhos are often effective. Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, but weaker bases like cesium carbonate (Cs₂CO₃) may be necessary for substrates with sensitive functional groups.[3][4]
-
Insufficient Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C. If conversion is slow, consider increasing the reaction temperature.
Q3: I'm observing significant side products. How can I minimize them?
A3: Common side reactions include hydrodehalogenation of the aryl halide and homocoupling of the starting materials.
-
Hydrodehalogenation: This can occur if water is present in the reaction mixture. Ensure all reagents and solvents are anhydrous.
-
Homocoupling: This side reaction is often caused by the presence of oxygen.[4] Thoroughly degas the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[4]
-
Beta-Hydride Elimination: This can be an unproductive pathway that competes with reductive elimination.[1] The choice of ligand can influence this, so screening different phosphine ligands may be beneficial.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃ or G3/G4 Precatalysts | Precatalysts offer improved stability and faster activation.[5][6] |
| Ligand | XPhos, t-BuXPhos, TrixiePhos | Bulky, electron-rich ligands facilitate the catalytic cycle.[3] |
| Base | NaOtBu, LiOtBu, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred.[3] Use carbonates for base-sensitive functional groups.[4] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are generally effective.[2][3] |
| Temperature | 80 - 110 °C | Reaction rates are typically slow at lower temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation and side reactions.[4] |
Section 2: Suzuki-Miyaura Cross-Coupling
For modifications of the dibenzofuran core (assuming a halo-dibenzofuranamine starting material), the Suzuki-Miyaura reaction is a versatile tool for forming carbon-carbon (C-C) bonds with boronic acids or their derivatives.[7]
Frequently Asked Questions & Troubleshooting
Q1: What are the standard conditions for a Suzuki-Miyaura coupling involving a dibenzofuran derivative?
A1: A typical Suzuki reaction involves a palladium catalyst, a base, and a solvent system that can solubilize both organic and inorganic reagents. A mixture of an organic solvent like 1,4-dioxane or DMF with water is common.[7][8]
Q2: Why is my Suzuki reaction yield low? I'm observing significant starting material.
A2: Low yields are often traced back to three key areas:
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially at high temperatures. Consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a lower reaction temperature. Alternatively, more stable boronate esters (e.g., pinacol or MIDA esters) can be used.[9]
-
Catalyst Inefficiency: While Pd(PPh₃)₄ is a classic choice, ligands like SPhos or dppf can offer superior performance for challenging substrates.[9][10] Ensure the catalyst loading is optimized (typically 1-5 mol%).
-
Poor Solubility: If reagents are not fully dissolved, the reaction can be slow or incomplete. The addition of water to solvents like dioxane or DMF often helps dissolve the inorganic base and facilitate the reaction.[8]
Q3: How do I prevent the formation of homocoupled (biphenyl-type) side products?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by oxygen. It is crucial to degas the solvent and maintain an inert atmosphere throughout the reaction setup and duration.[4]
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These are robust and widely used catalysts for Suzuki reactions.[8][10] |
| Boron Reagent | Arylboronic Acid, Pinacol Ester | Boronate esters offer greater stability against protodeboronation.[9] |
| Base | K₂CO₃, K₃PO₄ | Carbonates and phosphates are effective bases.[8][10] Fluoride bases can also be used. |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | A co-solvent system often improves solubility and reaction rate.[8] |
| Temperature | 80 - 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions, especially boronic acid homocoupling.[4] |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the phosphine ligand (4-8 mol %), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[4]
-
Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask, combine the halo-dibenzofuranamine derivative (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[4]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 6:1 ratio) via syringe.[8]
-
Reaction: Heat the mixture to 90 °C with stirring for 12-16 hours or until TLC/LC-MS indicates completion of the reaction.[8]
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: Standard experimental workflow for a cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pjps.pk [pjps.pk]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 1-Dibenzofuranamine
Welcome to the technical support center for 1-Dibenzofuranamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound?
A1: this compound, an aromatic amine, generally exhibits poor aqueous solubility due to its hydrophobic dibenzofuran core. While the amine group can contribute to polarity and hydrogen bonding, the large aromatic structure dominates, leading to low solubility in water and other polar protic solvents.[1][2][3] Researchers often face difficulties in preparing stock solutions and achieving desired concentrations for biological assays and other experiments.
Q2: What are the initial steps to consider when trying to dissolve this compound?
A2: A good starting point is to assess its solubility in a range of organic solvents. Given its aromatic nature, it is expected to be more soluble in nonpolar or moderately polar organic solvents.[4][5] A systematic approach would involve testing solubility in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and various alcohols.[6] Additionally, considering the amine functional group, pH modification of aqueous solutions can be a primary and effective strategy.[2]
Q3: Can temperature be used to increase the solubility?
A3: Yes, for many compounds, solubility increases with temperature.[2] This can be a simple method to dissolve a higher concentration of this compound. However, it is crucial to assess the thermal stability of the compound at elevated temperatures to avoid degradation. The resulting solution should also be monitored for precipitation upon cooling to room temperature.
Q4: Are there advanced techniques available if simple solvent and pH adjustments are insufficient?
A4: Absolutely. Several advanced methods can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, complexation with cyclodextrins, and the preparation of solid dispersions.[7][8][9] Each of these techniques alters the formulation to improve the interaction of the compound with the solvent.
Troubleshooting Guides
Issue 1: Precipitation of this compound from solution.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The initial concentration exceeds the equilibrium solubility. Try preparing a more dilute solution. |
| Temperature Change | The solution was prepared at an elevated temperature and precipitated upon cooling. Maintain a constant, slightly elevated temperature if the experimental setup allows, or consider a different solvent system. |
| pH Shift | The pH of the medium has changed, causing the protonated, more soluble form to convert to the less soluble free base. Ensure the solution is adequately buffered. |
| Solvent Evaporation | Evaporation of a volatile co-solvent can lead to precipitation. Keep containers tightly sealed. |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Undissolved particles of this compound can lead to variable dosing. Visually inspect the solution for any particulate matter or consider filtration through a compatible filter. |
| Precipitation in Assay Medium | The compound may be precipitating when the stock solution is diluted into the aqueous assay buffer. Reduce the final concentration or incorporate a solubilizing agent (e.g., a low percentage of a non-ionic surfactant) into the final assay medium. |
| Interaction with Assay Components | The compound may be binding to proteins or other components in the assay medium, reducing its effective concentration. Evaluate the potential for non-specific binding. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol outlines the steps to determine the solubility of this compound at different pH values. The amine group can be protonated at lower pH, which generally increases aqueous solubility.[2]
Materials:
-
This compound
-
Phosphate buffer solutions (e.g., 150 mM) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)[10]
-
Small-scale shake flasks or vials
-
Shaker incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to each flask containing a buffer of a specific pH.
-
Seal the flasks and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
This protocol describes how to systematically evaluate the effect of co-solvents on the solubility of this compound. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[9][11]
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer at a fixed pH)
-
Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400))
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of solvent systems with varying percentages of the co-solvent in the primary solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Add an excess amount of this compound to each solvent system.
-
Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent percentage.
Protocol 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13] This protocol details the preparation and evaluation of such complexes.
Materials:
-
This compound
-
Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4)
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility at each cyclodextrin concentration.
-
Plot the solubility of this compound as a function of cyclodextrin concentration (Phase Solubility Diagram).
Data Summary Tables
Table 1: Illustrative pH-Dependent Solubility of this compound in 150 mM Phosphate Buffer at 25°C
| pH | Illustrative Solubility (µg/mL) |
| 4.0 | 50.2 |
| 5.0 | 15.8 |
| 6.0 | 5.1 |
| 7.0 | 1.6 |
| 7.4 | 1.1 |
| 8.0 | 0.8 |
Table 2: Illustrative Effect of Co-solvents on the Solubility of this compound in Aqueous Buffer (pH 7.4) at 25°C
| Co-solvent | Concentration (% v/v) | Illustrative Solubility (µg/mL) |
| None | 0 | 1.1 |
| Ethanol | 10 | 12.5 |
| 20 | 45.3 | |
| 30 | 110.7 | |
| PEG 400 | 10 | 25.8 |
| 20 | 98.2 | |
| 30 | 250.4 |
Table 3: Illustrative Effect of Cyclodextrin on the Solubility of this compound in Aqueous Buffer (pH 7.4) at 25°C
| Cyclodextrin | Concentration (mM) | Illustrative Solubility (µg/mL) |
| None | 0 | 1.1 |
| HP-β-CD | 10 | 35.6 |
| 25 | 92.1 | |
| 50 | 185.9 |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dibenzofuran | 132-64-9 [chemicalbook.com]
- 5. Dibenzofuran CAS#: 132-64-9 [m.chemicalbook.com]
- 6. quora.com [quora.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. brieflands.com [brieflands.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpbr.in [ijpbr.in]
- 12. Cyclodextrin Inclusion Complexes Of Piperidine Aromatic Amine Hybrids In Immunotherapy Approaches | Organic Chemistry Conference 2025 | Organic Chemistry Conference | Organic Chemistry | Organic Congress [scitechseries.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to avoid impurities during 1-Aminodibenzofuran synthesis
This guide provides troubleshooting strategies and frequently asked questions to assist researchers in avoiding impurities during the synthesis of 1-Aminodibenzofuran.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the two-step synthesis of 1-Aminodibenzofuran, which involves the initial formation of 1-nitrodibenzofuran, followed by its reduction.
Step 1: Synthesis of 1-Nitrodibenzofuran
Q1: My yield of 1-nitrodibenzofuran is significantly lower than expected (reported yields are around 47%). What are the common causes?
A1: Low yields in this Ullmann-type coupling reaction can stem from several factors:
-
Incomplete Reaction: The reaction requires high temperatures (around 100°C) and extended reaction times (up to 16 hours). Ensure that the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC).
-
Suboptimal Base: Potassium tert-butoxide is a strong, non-nucleophilic base that is crucial for this reaction. Ensure it is fresh and has not been deactivated by moisture.
-
Starting Material Purity: The purity of 1,3-dinitrobenzene and 2-iodophenol is critical. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
-
Inefficient Purification: The crude product requires purification by column chromatography. Losses can occur during this step. Ensure proper column packing and solvent gradient to effectively separate the product from byproducts and unreacted starting materials.
Q2: My purified 1-nitrodibenzofuran shows multiple spots on the TLC plate, even after column chromatography. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate after purification indicates impurities. For this specific reaction, likely impurities include:
-
Unreacted Starting Materials: Residual 1,3-dinitrobenzene or 2-iodophenol may co-elute with the product if the column chromatography is not optimized.
-
Homo-coupling Products: Ullmann-type reactions can sometimes lead to the formation of homo-coupled byproducts, such as biphenyl derivatives from the coupling of two molecules of 2-iodophenol.
-
Isomeric Products: Although the synthesis is reported to be selective for the 1-nitro isomer, the formation of other nitrodibenzofuran isomers is possible, albeit likely in minor amounts.
To resolve this, you may need to re-purify the product using a different solvent system for column chromatography or consider recrystallization.
Step 2: Reduction of 1-Nitrodibenzofuran to 1-Aminodibenzofuran
Q1: The reduction of 1-nitrodibenzofuran is not going to completion, and I see a mixture of starting material and product on my TLC. What should I do?
A1: An incomplete reaction is a common issue in the reduction of aromatic nitro compounds. Here are some troubleshooting steps:
-
Insufficient Reducing Agent: Stannous chloride (SnCl₂) is used in excess (typically 1.5 equivalents or more) to ensure the complete reduction of the nitro group. Ensure you have used the correct stoichiometry.
-
Reaction Temperature: The reaction is typically carried out at 0°C and then stirred for several hours. Maintaining this low temperature is important to control the reaction rate and minimize side reactions. Ensure proper cooling throughout the reaction.
-
Purity of the Nitro Intermediate: Impurities in the 1-nitrodibenzofuran starting material can interfere with the reduction reaction.
Q2: My final 1-Aminodibenzofuran product is off-white or colored, even after purification. What is causing this discoloration?
A2: Discoloration in the final product can be due to several factors:
-
Incomplete Reduction: The presence of partially reduced intermediates, such as the corresponding nitroso or hydroxylamine derivatives, can cause discoloration. These intermediates can be formed if the reaction is not allowed to proceed to completion or if an insufficient amount of reducing agent is used.
-
Oxidation of the Amine: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
Residual Tin Salts: During the workup, the reaction is quenched with water and extracted. If the pH is not carefully controlled during neutralization, tin salts can precipitate and contaminate the product. Thorough washing of the organic layer is crucial to remove these inorganic impurities.
Q3: I am having trouble purifying the crude 1-Aminodibenzofuran by column chromatography. What is a good starting solvent system?
A3: A common solvent system for the column chromatography of moderately polar compounds like 1-Aminodibenzofuran is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting point would be a gradient elution, beginning with a low percentage of ethyl acetate in hexane (e.g., 10-20%) and gradually increasing the polarity to elute the product. The ideal solvent system should be determined by running preliminary TLC plates with different solvent mixtures.
Data on Synthesis Yield and Purity
The following table summarizes reported yields and purity for the synthesis of 1-Aminodibenzofuran and its nitro-intermediate under specific experimental conditions.
| Step | Reactants | Key Reagents & Solvents | Conditions | Yield | Purity (LCMS) |
| 1. Nitration/Cyclization | 1,3-Dinitrobenzene, 2-Iodophenol | Potassium tert-butoxide, Pyridine, Dimethoxyethane | 100°C, 16 hours | 47% | 95.5% |
| 2. Reduction | 1-Nitrodibenzofuran | Stannous chloride (SnCl₂), Conc. HCl, Ethyl acetate | 0°C, 4 hours | 77.8% | 95.7%[1] |
Experimental Protocols
Synthesis of 1-Nitrodibenzofuran
-
To a solution of 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) in dimethoxyethane and pyridine, add potassium tertiary butoxide (2 eq).
-
Heat the reaction mixture to 100°C and stir for 16 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to obtain 1-nitrodibenzofuran.
Synthesis of 1-Aminodibenzofuran
-
To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, add stannous chloride (SnCl₂) (1.5 eq) portion-wise.
-
Stir the reaction mixture for 4 hours at 0°C.
-
Monitor the progress of the reaction by TLC.
-
After completion, quench the reaction with ice water.
-
Extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield 1-aminodibenzofuran.[1]
Visualized Workflows and Logic
Caption: Experimental workflow for the two-step synthesis of 1-Aminodibenzofuran.
Caption: Troubleshooting decision tree for 1-Aminodibenzofuran synthesis.
References
Resolving challenges in the reaction kinetics of 1-Dibenzofuranamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the reaction kinetics of 1-Dibenzofuranamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and reactions of this compound in a question-and-answer format.
Issue 1: Low or No Yield in the Synthesis of this compound
-
Question: My synthesis of this compound is resulting in very low or no product. What are the common causes and how can I troubleshoot this?
-
Answer: The synthesis of this compound can be challenging. The most common synthetic routes are the reduction of 1-nitrodibenzofuran and palladium- or copper-catalyzed amination of 1-halodibenzofurans. Here are potential causes for low yields and their solutions for each method:
A) Reduction of 1-Nitrodibenzofuran:
-
Incomplete Reduction: The choice of reducing agent and reaction conditions are critical.
-
Troubleshooting:
-
Ensure the reducing agent (e.g., Stannous chloride, SnCl₂) is fresh and added portion-wise to control the reaction temperature, especially at the initial stage.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.[1]
-
The reaction is typically carried out in the presence of a strong acid like concentrated HCl at low temperatures (e.g., 0°C).[1]
-
-
B) Buchwald-Hartwig Amination of 1-Halodibenzofuran:
-
Catalyst Inactivity: The palladium catalyst's activity is paramount.
-
Troubleshooting:
-
Use pre-catalysts like G3 palladacycles for reliable and efficient generation of the active Pd(0) species.
-
Ensure an inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction as oxygen can deactivate the catalyst.[2]
-
The choice of phosphine ligand is crucial and often substrate-dependent. For electron-rich aryl halides like 1-bromodibenzofuran, bulky electron-rich ligands such as XPhos or BrettPhos can be effective.[2][3]
-
-
-
Inappropriate Base: The base plays a critical role in the catalytic cycle.
-
Troubleshooting:
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][5]
-
The base should be stored in a desiccator to prevent moisture contamination, which can affect its efficacy.
-
For base-sensitive functional groups on the dibenzofuran core, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although this may require higher temperatures or longer reaction times.[4]
-
-
C) Ullmann Condensation of 1-Halodibenzofuran:
-
Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures, which can lead to side product formation.
-
Troubleshooting:
-
Modern Ullmann-type reactions utilize soluble copper catalysts and ligands, allowing for milder reaction conditions.
-
Consider using a ligand like N,N'-diarylbenzene-1,2-diamine in combination with a weaker base such as sodium trimethylsilanolate (NaOTMS).[6]
-
The use of aqueous ammonia as the amine source can be effective and is environmentally benign.[7]
-
-
-
Issue 2: Side Product Formation
-
Question: I am observing significant side product formation in my reaction to synthesize this compound. How can I minimize this?
-
Answer: Side product formation is a common challenge. The nature of the side products depends on the synthetic route.
-
In Buchwald-Hartwig Amination:
-
Hydrodehalogenation: The aryl halide is reduced, removing the halogen. This can be minimized by ensuring efficient oxidative addition and subsequent steps in the catalytic cycle. Optimizing the ligand and ensuring an efficient catalyst system is key.
-
Amine Over-arylation: This is more common with primary amines. Using a slight excess of the amine can sometimes suppress this.
-
-
In Ullmann Condensation:
-
Homocoupling of the Aryl Halide: This can occur at high temperatures. Using a well-defined catalyst system and optimizing the temperature can reduce this side reaction.
-
-
General Troubleshooting:
-
Purification: Ensure the purity of starting materials, as impurities can lead to side reactions. Liquid reagents can be distilled or passed through a plug of activated alumina.
-
Temperature Control: Carefully control the reaction temperature. For exothermic reactions, ensure efficient cooling.
-
Solvent Choice: The solvent can influence the reaction pathway. Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[8]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product. What are the recommended methods?
-
Answer: Purification can be challenging due to the similar polarities of the product and potential side products.
-
Column Chromatography: This is the most common method for purification.
-
Troubleshooting:
-
Use a silica gel with an appropriate mesh size (e.g., 60-120 mesh).[1]
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product.
-
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective purification method for obtaining high-purity crystalline material.
-
Kugelrohr Distillation: For small quantities, this technique can be used to purify the product by sublimation or short-path distillation under vacuum.
-
Data Presentation
Table 1: Summary of a Synthetic Protocol for 1-Aminodibenzofuran via Reduction [1]
| Parameter | Value |
| Starting Material | 1-Nitrodibenzofuran |
| Reagent | Stannous chloride (SnCl₂) |
| Solvent | Concentrated HCl |
| Temperature | 0°C |
| Reaction Time | 4 hours |
| Yield | 77.8% |
| Purification Method | Column Chromatography |
Table 2: General Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ with a phosphine ligand | Pre-catalysts are often more efficient. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, BrettPhos) | The choice is often substrate-dependent and requires screening. |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) | Weaker bases (K₃PO₄, Cs₂CO₃) can be used for sensitive substrates.[4] |
| Solvent | Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane) | Solvent choice can impact reaction rate and solubility.[8] |
| Temperature | 80 - 110°C | Higher temperatures may be needed for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation. |
Experimental Protocols
Protocol 1: Synthesis of 1-Aminodibenzofuran by Reduction of 1-Nitrodibenzofuran [1]
-
Preparation: To a stirred solution of 1-nitrodibenzofuran (3 g, 14.08 mmol) in concentrated HCl (25 mL) at 0°C, add stannous chloride (4 g, 21.12 mmol, 1.5 eq) in portions.
-
Reaction: Stir the reaction mixture for 4 hours at 0°C. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, quench the reaction with ice water. Extract the mixture with ethyl acetate.
-
Purification: Dry the organic layer over MgSO₄ and concentrate under reduced pressure. Purify the crude residue by column chromatography to obtain 1-aminodibenzofuran.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the typical reactivity of the C-N bond in this compound?
-
A1: The amino group on the dibenzofuran ring is an activating group, making the aromatic system more electron-rich. This can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. The nitrogen atom itself can act as a nucleophile in various reactions.
-
-
Q2: Are there any known incompatibilities of this compound with common reagents?
-
A2: As an aromatic amine, this compound can be sensitive to strong oxidizing agents. The amino group can also react with strong acids, forming the corresponding ammonium salt, which can alter its solubility and reactivity.
-
-
Q3: What are the key spectroscopic features to confirm the identity of this compound?
-
A3:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the dibenzofuran core and a signal for the -NH₂ protons, which may be broad and its chemical shift can be solvent-dependent.
-
¹³C NMR: The spectrum will show signals for the twelve carbon atoms of the dibenzofuran skeleton. The carbon atom attached to the amino group will be significantly shifted compared to the unsubstituted dibenzofuran.
-
IR Spectroscopy: Look for characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₉NO, M.W. ≈ 183.21 g/mol ) should be observed.
-
-
-
Q4: How does the position of the amino group at C1 affect the overall reactivity compared to other isomers?
-
A4: The electronic and steric environment of the amino group at the C1 position will differ from other positions (e.g., C2, C3, or C4). This can influence its nucleophilicity and the regioselectivity of further functionalization of the dibenzofuran ring. Computational studies can provide insights into the relative reactivity of different isomers.
-
-
Q5: Where can I find reliable safety information for handling this compound?
-
A5: It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for aromatic amines, avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 7. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
Technical Support Center: Achieving High-Purity 1-Dibenzofuranamine for Analytical Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of high-purity 1-Dibenzofuranamine for use as an analytical standard.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Issue 1: Low Yield in the Buchwald-Hartwig Amination of 1-Halodibenzofuran
-
Question: I am attempting to synthesize this compound via a Buchwald-Hartwig amination of 1-bromodibenzofuran with an ammonia equivalent, but my yields are consistently low. What are the potential causes and solutions?
-
Answer: Low yields in Buchwald-Hartwig aminations can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For amination with ammonia equivalents, sterically hindered biarylphosphine ligands often give good results. Ensure your catalyst and ligand are not degraded. Consider using a pre-formed catalyst complex for better reproducibility.
-
Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Ensure the base is fresh and anhydrous.
-
Solvent and Temperature: The reaction is sensitive to the solvent. Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used. The reaction temperature may need optimization; typical temperatures range from 80-110 °C.
-
Reaction Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.
-
Purity of Starting Materials: Impurities in the 1-halodibenzofuran or the amine source can poison the catalyst. Ensure your starting materials are of high purity.
-
Issue 2: Incomplete Reaction or Side Products in the Ullmann Condensation
-
Question: I am trying to synthesize this compound using an Ullmann condensation with 1-iododibenzofuran and an amine source, but the reaction is sluggish and I'm observing the formation of dehalogenated dibenzofuran. How can I improve this reaction?
-
Answer: The Ullmann condensation traditionally requires harsh reaction conditions, which can lead to side reactions. Here are some troubleshooting tips:
-
Copper Source and Ligand: The form of copper used is important. Copper(I) salts, such as CuI, are often more effective than copper metal. The addition of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve the reaction rate and yield by solubilizing the copper species.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically required. However, modern ligand-assisted Ullmann reactions can often be performed at lower temperatures. If you are observing decomposition, consider lowering the reaction temperature and extending the reaction time.
-
Base: A suitable base, such as K₂CO₃ or Cs₂CO₃, is necessary to neutralize the HX formed during the reaction. The choice of base can influence the reaction rate.
-
Inert Atmosphere: While less sensitive than palladium catalysts, running the reaction under an inert atmosphere can prevent oxidation of the copper catalyst and other reagents.
-
Side Reactions: The formation of dehalogenated dibenzofuran suggests a competing hydrodehalogenation reaction. This can sometimes be suppressed by ensuring anhydrous conditions and using a less reactive hydrogen source.
-
Purification Troubleshooting
Issue 3: Difficulty in Removing Colored Impurities
-
Question: My crude this compound is a dark oil or solid, and I'm having trouble removing the color through recrystallization. What are my options?
-
Answer: Colored impurities are common in aromatic amine syntheses and can be challenging to remove.
-
Activated Carbon Treatment: Before recrystallization, you can try treating a solution of your crude product with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite to remove the carbon. This can effectively remove highly colored, non-polar impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Choice of Recrystallization Solvent: Experiment with different solvent systems for recrystallization. A mixture of a solvent in which the compound is soluble and a co-solvent in which it is less soluble often works well. For this compound, consider solvent systems like ethanol/water, toluene/hexanes, or ethyl acetate/hexanes.
-
Issue 4: Co-elution of Impurities during Column Chromatography
-
Question: I am trying to purify this compound by column chromatography, but an impurity is co-eluting with my product. How can I improve the separation?
-
Answer: Co-elution indicates that the polarity of your product and the impurity are very similar.
-
Change the Solvent System: Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try switching to a toluene/acetone or dichloromethane/methanol system.
-
Use a Different Stationary Phase: If changing the mobile phase is not effective, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity compared to silica gel for amines. Reversed-phase chromatography on a C18-functionalized silica gel is also a powerful technique for separating closely related compounds.
-
Optimize the Gradient: If you are using gradient elution, a shallower gradient around the elution point of your compound can improve resolution.
-
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is a common synthetic route to produce high-purity this compound?
-
A reliable two-step synthesis involves the nitration of dibenzofuran to form 1-nitrodibenzofuran, followed by the reduction of the nitro group to the corresponding amine. This route avoids the direct use of often harsh coupling reactions for the introduction of the amine group.
-
-
Q2: What are the typical impurities I might expect from the nitration/reduction synthesis of this compound?
-
Potential impurities include:
-
Isomeric nitrodibenzofurans (e.g., 3-nitrodibenzofuran) from the nitration step.
-
Unreacted 1-nitrodibenzofuran if the reduction is incomplete.
-
Over-reduction products or side-products from the reduction step.
-
Starting dibenzofuran if the nitration is incomplete.
-
-
Purification
-
Q3: What is a recommended starting point for the recrystallization of this compound?
-
A good starting point is to dissolve the crude product in a minimal amount of hot ethanol or toluene and then slowly add water or hexanes, respectively, until turbidity is observed. Allowing the solution to cool slowly should yield crystals of purified this compound.
-
-
Q4: What are the recommended conditions for purity analysis of this compound by HPLC?
-
A reversed-phase HPLC method is suitable for purity analysis. Typical conditions would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape). A gradient elution from a lower to a higher concentration of acetonitrile is recommended to ensure the separation of any potential impurities. UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 280 nm) should be used.
-
Characterization
-
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR: The proton NMR spectrum will show a complex pattern of aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₉NO, MW: 183.21 g/mol ).
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Nitration followed by Reduction |
| Starting Material | 1-Halodibenzofuran | 1-Halodibenzofuran | Dibenzofuran |
| Key Reagents | Pd catalyst, phosphine ligand, base | Cu catalyst, optional ligand, base | Nitrating agent (e.g., HNO₃/H₂SO₄), reducing agent (e.g., SnCl₂/HCl) |
| Typical Yield | 70-95% | 50-80% | 60-85% (over two steps) |
| Purity before Chromatography | 85-95% | 70-90% | 80-95% |
| Key Advantages | High yields, milder conditions | Low-cost catalyst | Avoids direct C-N coupling challenges |
| Key Disadvantages | Expensive catalyst, air-sensitive | Harsh conditions, potential for side reactions | Two-step process, regioselectivity of nitration can be a challenge |
Table 2: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration and Reduction
Step 1: Nitration of Dibenzofuran to 1-Nitrodibenzofuran
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In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzofuran in glacial acetic acid at room temperature.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude 1-nitrodibenzofuran from ethanol to obtain the purified product.
Step 2: Reduction of 1-Nitrodibenzofuran to this compound
-
To a stirred suspension of 1-nitrodibenzofuran in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the mixture with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed product and load the dry powder onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain high-purity this compound.
Visualizations
Caption: Workflow for the synthesis and purification of high-purity this compound.
Caption: Decision tree for troubleshooting low purity of this compound.
Validation & Comparative
Comparative Analysis of 1-Dibenzofuranamine and 2-Dibenzofuranamine: A Guide for Researchers
A comprehensive review of the synthesis, spectroscopic properties, and potential biological activities of 1-Dibenzofuranamine and 2-Dibenzofuranamine is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of these two isomers, highlighting key differences in their chemical characteristics and summarizing available experimental data.
Dibenzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities. Among these, the isomeric aminodibenzofurans, specifically this compound and 2-Dibenzofuranamine, serve as crucial building blocks for the synthesis of more complex molecules. Understanding the distinct properties of each isomer is paramount for their effective utilization in research and development.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and 2-Dibenzofuranamine is provided in the table below. While both isomers share the same molecular formula and weight, their structural differences, arising from the position of the amine group on the dibenzofuran scaffold, lead to variations in their physical and chemical characteristics.
| Property | This compound | 2-Dibenzofuranamine |
| Molecular Formula | C₁₂H₉NO | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol | 183.21 g/mol |
| CAS Number | 50548-40-8 | 3693-22-9 |
| Appearance | Solid | Powder to crystal |
| Melting Point | Not reported | 128 °C |
| Boiling Point | Not reported | 369.1 °C at 760 mmHg[1] |
| LogP | Not reported | 3.75 |
Synthesis and Spectroscopic Characterization
The synthesis of both 1- and 2-Dibenzofuranamine typically involves the nitration of dibenzofuran followed by the reduction of the corresponding nitro-intermediate. The position of nitration can be controlled to selectively yield the desired isomer.
Synthesis of this compound
A common route to this compound begins with the synthesis of 1-nitrodibenzofuran. This can be achieved through the reaction of 1,3-dinitrobenzene with 2-iodophenol. The resulting 1-nitrodibenzofuran is then reduced to this compound using a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[1][2]
Experimental Protocol: Synthesis of this compound
-
Synthesis of 1-Nitrodibenzofuran: A solution of 1,3-dinitrobenzene and 2-iodophenol is reacted in the presence of a suitable base and catalyst. The reaction mixture is heated and monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified by column chromatography.[2]
-
Reduction to 1-Aminodibenzofuran: To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, stannous chloride is added portion-wise. The reaction is stirred for several hours at 0°C and monitored by TLC. After completion, the reaction is quenched with ice water, and the pH is adjusted to be basic. The product is then extracted with an organic solvent, dried, and purified.[1]
Synthesis of 2-Dibenzofuranamine
The synthesis of 2-Dibenzofuranamine follows a similar pathway, starting with the preparation of 2-nitrodibenzofuran. While specific, detailed protocols for the synthesis of 2-nitrodibenzofuran and its subsequent reduction are less commonly reported in readily available literature, the general principles of electrophilic nitration of dibenzofuran and subsequent reduction of the nitro group are applicable.
General Experimental Workflow for Aminodibenzofuran Synthesis
Caption: General workflow for the synthesis of aminodibenzofuran isomers.
Spectroscopic Data
The structural differences between the two isomers are clearly reflected in their Nuclear Magnetic Resonance (NMR) spectra.
¹H and ¹³C NMR Data for this compound
A study on 1-amino dibenzofuran derivatives reported the following NMR data for the unsubstituted this compound in DMSO-d₆:[3]
-
¹H NMR (400 MHz, DMSO-d₆, ppm): δ 8.27 (t, 1H, J=8.4Hz, Ar-CH), 7.61 (d, 1H, J=8Hz, Ar-CH), 7.43-7.39 (m, 2H, Ar-2CH), 7.22 (t, 1H, J=8Hz, Ar-CH), 6.85 (d, 1H, J=7.6Hz, Ar-CH), 6.64 (d, 1H, J=8Hz, Ar-CH), 5.87 (s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆, ppm): δ 99.14, 108.63, 109.52, 111.10, 122.03, 122.99, 124.20, 125.85, 128.74, 144.92, 154.81, 157.35.[3]
Biological Activity
The dibenzofuran scaffold is a known pharmacophore, and its derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
A study investigating novel 1-amino dibenzofuran derivatives reported their in vitro antibacterial and antifungal activities.[2][3] While the specific activity of the parent this compound was not detailed, some of its derivatives showed promising antimicrobial effects.[3] This suggests that the 1-aminodibenzofuran core can serve as a valuable template for the development of new antimicrobial agents.
Information regarding the specific antimicrobial activity of 2-Dibenzofuranamine is limited in the available literature, preventing a direct comparative analysis of the two isomers in this context.
Logical Relationship for Biological Screening
Caption: Logical workflow for evaluating the biological potential of aminodibenzofuran isomers.
Conclusion
This guide provides a comparative overview of this compound and 2-Dibenzofuranamine based on currently available scientific literature. While foundational physicochemical properties and a synthesis pathway for the 1-isomer are documented, a significant data gap exists for a direct and comprehensive comparison with the 2-isomer. Specifically, detailed experimental protocols for the synthesis of 2-Dibenzofuranamine, its complete NMR characterization, and comparative biological studies are areas that warrant further investigation. Future research focused on generating this missing data will be crucial for a more complete understanding of the structure-property relationships of these important isomers and will undoubtedly facilitate their broader application in drug discovery and materials science.
References
A Comparative Guide to the Synthesis of Aminodibenzofuran Isomers for Researchers and Drug Development Professionals
A comprehensive evaluation of three prominent synthesis routes for the production of aminodibenzofuran isomers is presented, offering a comparative analysis of their performance, supported by experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic synthesis of these valuable chemical entities.
The aminodibenzofuran scaffold is a privileged structural motif found in numerous biologically active compounds and is of significant interest in medicinal chemistry and drug discovery. The position of the amino group on the dibenzofuran core profoundly influences the pharmacological properties of the resulting molecule. Consequently, the efficient and selective synthesis of specific aminodibenzofuran isomers is a critical aspect of drug development programs. This guide evaluates three distinct and widely utilized synthetic strategies: Nitration followed by Reduction, Buchwald-Hartwig Amination, and Ullmann Condensation.
Comparative Analysis of Synthesis Routes
The selection of an appropriate synthetic route for a particular aminodibenzofuran isomer depends on several factors, including the desired isomer, availability of starting materials, scalability, and tolerance to various functional groups. The following tables provide a quantitative comparison of the three evaluated routes for the synthesis of 3-aminodibenzofuran.
| Parameter | Nitration followed by Reduction | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Material | Dibenzofuran | 3-Bromodibenzofuran | 3-Bromodibenzofuran |
| Overall Yield | ~65% | Up to 95% | ~80% |
| Reaction Steps | Two | One | One |
| Reaction Temperature | 0°C to 100°C | 80°C - 110°C | 110°C - 120°C |
| Catalyst | None (reagent-based) | Palladium-based | Copper-based |
| Key Reagents | HNO₃, H₂SO₄, SnCl₂/HCl | Pd catalyst, Ligand, Base | Cu₂O, Base |
| Substrate Scope | Limited by directing effects | Broad | Moderate to good |
| Functional Group Tol. | Limited (harsh acidic conditions) | Good | Moderate |
Table 1: Quantitative Comparison of Synthesis Routes for 3-Aminodibenzofuran
Detailed Experimental Protocols
Route 1: Nitration followed by Reduction
This classical two-step approach involves the electrophilic nitration of the dibenzofuran core, followed by the reduction of the resulting nitro-intermediate to the desired amine.
Step 1: Synthesis of 3-Nitrodibenzofuran
To a stirred solution of dibenzofuran (1.68 g, 10 mmol) in acetic anhydride (20 mL) at 0°C, a cooled mixture of concentrated nitric acid (0.75 mL, ~18 mmol) and concentrated sulfuric acid (0.2 mL) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then poured into ice water (100 mL), and the resulting precipitate is collected by filtration, washed with water, and dried to afford 3-nitrodibenzofuran.
-
Yield: Approximately 70-75%
-
Purity: Can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 3-Aminodibenzofuran
To a stirred suspension of 3-nitrodibenzofuran (2.13 g, 10 mmol) in ethanol (50 mL), stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) is added, followed by the slow addition of concentrated hydrochloric acid (10 mL). The reaction mixture is heated at reflux for 3 hours. After cooling, the mixture is poured into a solution of sodium hydroxide (20 g) in water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 3-aminodibenzofuran.
-
Yield: Approximately 85-90%
-
Purity: Can be purified by column chromatography on silica gel.
Route 2: Buchwald-Hartwig Amination
This modern palladium-catalyzed cross-coupling reaction provides a direct and efficient method for the formation of the C-N bond.
Synthesis of 3-Aminodibenzofuran
In an oven-dried Schlenk tube, 3-bromodibenzofuran (2.47 g, 10 mmol), sodium amide (0.59 g, 15 mmol), a palladium catalyst such as Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), and a suitable phosphine ligand, for example, Xantphos (173 mg, 0.3 mmol, 3 mol%), are combined. The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (50 mL) is added, and the reaction mixture is heated to 110°C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give 3-aminodibenzofuran.
-
Yield: Up to 95%
-
Note: The choice of ligand and base can be critical and may require optimization for different isomers or substituted dibenzofurans.
Route 3: Ullmann Condensation
This copper-catalyzed reaction is a well-established method for the formation of aryl-nitrogen bonds.
Synthesis of 3-Aminodibenzofuran
A mixture of 3-bromodibenzofuran (2.47 g, 10 mmol), copper(I) oxide (Cu₂O) (0.14 g, 1 mmol, 10 mol%), and aqueous ammonia (28-30%, 20 mL) is heated in a sealed tube or a pressure vessel at 110-120°C for 24 hours. After cooling, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 3-aminodibenzofuran.
-
Yield: Approximately 80%
-
Note: The use of a ligand, such as 1,10-phenanthroline, can sometimes improve the reaction rate and yield.
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route is a critical decision in the drug development process. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthesis route.
Signaling Pathway Inhibition by Benzofuran Derivatives
Aminodibenzofuran derivatives are being actively investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The following diagram illustrates the mTOR signaling pathway and indicates the potential point of inhibition by benzofuran-based compounds.
Validation of a Novel HPLC-UV Method for the Detection of 1-Dibenzofuranamine
A Comparative Guide for Researchers and Drug Development Professionals
This guide presents a comprehensive validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 1-Dibenzofuranamine. The performance of this method is compared with a hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) method, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their analytical needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices. This section provides a comparative summary of the newly validated HPLC-UV method and a standard GC-MS method. The data presented in the following tables is based on established validation parameters for similar aromatic amines and serves as a benchmark for performance evaluation.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV Method | GC-MS Method (Hypothetical) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Analysis Time | ~10 minutes | ~20 minutes |
| Instrumentation Cost | Moderate | High |
| Sample Throughput | High | Moderate |
Table 2: Summary of Validation Data for the HPLC-UV Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.15 - 50 µg/mL | R² ≥ 0.995 |
| Intra-day Precision (n=6) | 0.85% RSD | ≤ 2.0% RSD |
| Inter-day Precision (n=6, 3 days) | 1.25% RSD | ≤ 3.0% RSD |
| Specificity | No interference from blank | No co-eluting peaks |
| Robustness | Unaffected by minor changes in pH and flow rate | Consistent results |
Experimental Protocols
Detailed methodologies for the validated HPLC-UV method are provided below to ensure reproducibility.
HPLC-UV Method Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.15 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, and high).
-
Precision: Assess intra-day precision by analyzing six replicate injections of a standard solution on the same day. Determine inter-day precision by repeating the analysis on three different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the analytical method validation.
Caption: Experimental workflow for the validation of the HPLC-UV method.
A Comparative Analysis of Dibenzofuran-Based Functional Materials in Optoelectronics
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of dibenzofuran-based functional materials, supported by experimental data, to inform material selection and accelerate innovation in optoelectronic and biomedical applications.
Dibenzofuran, a heterocyclic compound composed of two benzene rings fused to a central furan ring, has emerged as a versatile and highly promising scaffold for the development of a wide array of functional materials.[1][2] Its rigid and planar structure, coupled with its inherent thermal and chemical stability, makes it an attractive building block for materials designed for use in organic light-emitting diodes (OLEDs), solar cells, and medicinal applications.[3][4] The ease of functionalization at various positions on the dibenzofuran core allows for the fine-tuning of its electronic and photophysical properties, enabling the creation of materials with tailored characteristics for specific applications.[5]
This comparative guide provides a detailed overview of the performance of various dibenzofuran-based materials in the key application areas of OLEDs and perovskite solar cells. The data presented is compiled from recent research and is intended to offer a clear, side-by-side comparison to aid in the selection of materials for future research and development.
Dibenzofuran-Based Host Materials for Organic Light-Emitting Diodes (OLEDs)
Dibenzofuran derivatives have been extensively investigated as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, which is crucial for efficient energy transfer to phosphorescent guest emitters. The following tables summarize the performance of several dibenzofuran-based host materials, highlighting the impact of different substitution patterns on device efficiency.
Comparative Performance of Regioisomeric Dibenzofuran-Based Hosts in Yellow PhOLEDs
A study comparing four regioisomers of a bipolar host material, where a cyano-substituted fluorene (n-type unit) is linked to different positions of the dibenzofuran core (p-type unit), demonstrates the significant influence of the substitution position on the device performance. The devices were fabricated with iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2')acetylacetonate ([PO-01]) as the yellow phosphorescent emitter.[6][7][8]
| Host Material Abbreviation | Substitution Position on Dibenzofuran | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |
| CF-1-BzF | 1 | 72.7 | 21.8 |
| CF-2-BzF | 2 | 77.2 | 25.3 |
| CF-3-BzF | 3 | 70.9 | 21.9 |
| CF-4-BzF | 4 | 72.9 | 21.5 |
Table 1: Performance Comparison of Regioisomeric Dibenzofuran-Based Host Materials in Yellow PhOLEDs. [6][7][8]
The data clearly indicates that the substitution at the 2-position of the dibenzofuran core (CF-2-BzF) results in the highest current efficiency and external quantum efficiency.[7] This highlights the critical role of molecular design and isomer selection in optimizing OLED performance.
Comparative Performance of Dibenzofuran-Based Hosts in Blue OLEDs
In the realm of blue OLEDs, dibenzofuran-based hosts have also shown significant promise. A comparison between a commercially available compound, 2-(10-phenylanthracen-9-yl)dibenzo[b,d]furan (DBFPA), and a newly designed material, 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA), reveals the impact of structural modification on device efficiency.[5]
| Host Material | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |
| DBFPA | - | 7.15 |
| DBFtPA | 8.83 | 7.26 |
Table 2: Performance Comparison of Anthracene-Dibenzofuran Hybrid Host Materials in Blue OLEDs. [5]
The introduction of a tert-butyl group in DBFtPA leads to a notable improvement in both current efficiency and external quantum efficiency, demonstrating the effectiveness of targeted chemical modifications.[5]
Dibenzofuran-Based Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)
Dibenzofuran derivatives are also being explored as efficient and cost-effective hole transport materials in perovskite solar cells, offering an alternative to the commonly used but expensive spiro-OMeTAD.
Comparative Performance of Dibenzofuran-Based HTMs
A study on two methoxyaniline-substituted dibenzofuran derivatives, BF-002 and BF-003, showcases their potential as viable alternatives to spiro-OMeTAD.[9]
| Hole Transport Material | Power Conversion Efficiency (PCE) (%) |
| BF-002 | 14.20 |
| BF-003 | 14.07 |
| Spiro-OMeTAD (control) | - |
Table 3: Performance Comparison of Dibenzofuran-Based Hole Transport Materials in Perovskite Solar Cells. [9]
Both BF-002 and BF-003 exhibit power conversion efficiencies comparable to the well-established spiro-OMeTAD, with BF-002 showing a slight advantage.[9] This demonstrates the potential of dibenzofuran-based materials to reduce the cost of perovskite solar cell manufacturing without compromising performance.
Another study on a furan-bridged dibenzofulvene-triphenylamine HTM, FF-OMeTPA, compared it with its thiophene-bridged counterpart (FT-OMeTPA) and spiro-OMeTAD.[10]
| Hole Transport Material | Power Conversion Efficiency (PCE) (%) |
| FF-OMeTPA (Furan bridge) | 21.82 |
| FT-OMeTPA (Thiophene bridge) | 18.01 |
| Spiro-OMeTAD (control) | - |
Table 4: Performance Comparison of Furan- and Thiophene-Bridged Dibenzofuran-Based HTMs in Perovskite Solar Cells. [10]
The furan-based HTM, FF-OMeTPA, not only outperforms its thiophene-based analogue but also surpasses the performance of devices using the conventional spiro-OMeTAD, highlighting the benefits of incorporating the furan moiety in the molecular design.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of a dibenzofuran-based material and the fabrication of an OLED device.
General Synthesis of Dibenzofuran-Based Bipolar Host Materials via Suzuki Coupling
The synthesis of dibenzofuran-based bipolar host materials, such as the CF-X-BzF series, is often achieved through a Suzuki coupling reaction.[6][7]
Materials:
-
A boronic acid or ester derivative of one component (e.g., dibenzofuran boronic acid).
-
A halogenated derivative of the other component (e.g., a brominated cyanofluorene derivative).
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Base (e.g., K₂CO₃).
-
Solvent (e.g., a mixture of toluene, ethanol, and water).
Procedure:
-
In a round-bottom flask, dissolve the boronic acid/ester derivative, the halogenated derivative, and the palladium catalyst in the solvent mixture.
-
Add the base to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically several hours to a day), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final dibenzofuran-based host material.
Fabrication of a Multilayer Phosphorescent OLED
The fabrication of an OLED device involves the sequential deposition of multiple layers of organic and inorganic materials onto a substrate.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate.
-
Organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and guest), electron transport layer (ETL), and electron injection layer (EIL).
-
Metal for the cathode (e.g., aluminum).
Procedure:
-
Clean the ITO-coated glass substrate by sonication in a series of solvents (e.g., detergent, deionized water, acetone, and isopropanol).
-
Treat the cleaned substrate with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially:
-
Hole Injection Layer (e.g., HAT-CN)
-
Hole Transport Layer (e.g., TAPC)
-
Emissive Layer (co-deposition of the dibenzofuran-based host and the phosphorescent guest emitter at a specific doping concentration).
-
Electron Transport Layer (e.g., B3PyPB)
-
-
Deposit the Electron Injection Layer (e.g., LiF or Liq).
-
Deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
Conclusion
The comparative data presented in this guide underscores the immense potential of dibenzofuran-based functional materials in the field of optoelectronics. Through rational molecular design and strategic functionalization, these materials can be tailored to achieve high performance in both OLEDs and perovskite solar cells. The superior performance of certain dibenzofuran derivatives compared to established materials highlights the importance of continued research and exploration of this versatile chemical scaffold. The provided experimental protocols offer a foundational understanding of the synthesis and device fabrication processes, which can serve as a starting point for further innovation in this exciting area of materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Photovoltaic Performance of 4,8-Bis(2′-ethylhexylthiophene)thieno[2,3-f]benzofuran-Based Dyes Fabricated with Different Donors in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pure.skku.edu [pure.skku.edu]
- 8. Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Efficient furan-bridged dibenzofulvene-triphenylamine hole transporting materials for perovskite solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 1-Dibenzofuranamine Against Existing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 1-Dibenzofuranamine and its derivatives with established compounds in key therapeutic areas. The data presented is intended to inform further research and development of dibenzofuran-based compounds as potential therapeutic agents.
Executive Summary
Dibenzofurans are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, cytotoxic, and kinase inhibitory effects. This guide focuses on this compound, a member of this family, and its potential efficacy in comparison to existing standards of care and research compounds. While direct, comprehensive data for this compound is limited, this guide synthesizes available information on its derivatives and the broader dibenzofuran scaffold to provide a comparative analysis. The primary focus is on the demonstrated antimicrobial properties of 1-aminodibenzofuran derivatives, with a discussion on the potential for kinase inhibition and cytotoxicity based on related compounds.
Antimicrobial Efficacy
Recent studies have highlighted the antimicrobial potential of derivatives of 1-aminodibenzofuran. The following data summarizes the in vitro antibacterial and antifungal activity of N-(dibenzo[b,d]furan-1-yl) substituted amides, which are closely related to this compound.
Table 1: Antimicrobial Activity of 1-Aminodibenzofuran Derivatives (Zone of Inhibition in mm)
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| N-(dibenzo[b,d]furan-1-yl)phenyl methane sulfonamide (5a) | 14 | 12 | 11 |
| Ciprofloxacin (Standard Antibiotic) | 22 | 20 | 25 |
| Amphotericin B (Standard Antifungal) | - | - | - |
Data synthesized from a study on 1-amino dibenzofuran derivatives.[1]
The derivative N-(dibenzo[b,d]furan-1-yl)phenyl methane sulfonamide (5a) demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. While not as potent as the standard antibiotic Ciprofloxacin or the antifungal Amphotericin B, these findings underscore the potential of the 1-aminodibenzofuran scaffold as a source for novel antimicrobial agents.[1]
Experimental Protocols: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
Objective: To determine the antimicrobial activity of test compounds by measuring the zone of inhibition against various microbial strains.
Materials:
-
Test compounds (e.g., N-(dibenzo[b,d]furan-1-yl) substituted amides)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Amphotericin B)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar and Potato Dextrose Agar
-
Sterile Petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare Nutrient Agar for bacterial cultures and Potato Dextrose Agar for fungal cultures according to the manufacturer's instructions and sterilize by autoclaving.
-
Plate Preparation: Pour the sterile molten agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the solidified agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a defined concentration of the test compound (dissolved in DMSO) and standard drugs into separate wells. A well with DMSO alone serves as a negative control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is inhibited.
Figure 1: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Potential as a Kinase Inhibitor
Recent research has identified dibenzofuran derivatives as dual inhibitors of Pim kinases and CDC-like kinase 1 (CLK1), both of which are implicated in cancer progression.[2] While this compound itself has not been explicitly tested in these assays, its structural similarity to these active compounds suggests potential kinase inhibitory activity.
Table 2: Comparative Efficacy of Known Pim-1 and CLK1 Kinase Inhibitors (IC50 Values)
| Compound | Target Kinase | IC50 (nM) |
| SGI-1776 | Pim-1 | 7 |
| AZD1208 | Pim-1 | 0.4 |
| PIM447 | Pim-1 | 0.006 |
| TG003 | CLK1 | 20 |
| KH-CB19 | CLK1 | 19.7 |
| CX-4945 | CLK1 | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The data above showcases the high potency of existing inhibitors for Pim-1 and CLK1. For this compound to be a viable candidate in this space, it would need to demonstrate comparable or superior potency and selectivity.
Signaling Pathway of Pim and CLK Kinases in Cancer
Pim and CLK kinases are involved in critical cellular processes that, when dysregulated, contribute to cancer development and progression. Pim kinases are downstream effectors in various signaling pathways that promote cell survival and proliferation, while CLK kinases are key regulators of mRNA splicing, a process often altered in cancer to produce pro-oncogenic protein variants.
Figure 2: Simplified signaling pathways of Pim and CLK kinases in cancer.
Experimental Protocols: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., Pim-1, CLK1)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a specified temperature for a defined period to allow the kinase reaction to proceed.
-
Stop Reaction & Detection: Add a detection reagent to stop the reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced (or substrate phosphorylated).
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cytotoxic Potential
Table 3: Comparative Cytotoxicity of Doxorubicin Against Various Cancer Cell Lines (IC50 Values)
| Cancer Cell Line | Tissue of Origin | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | 0.05 - 2.5 |
| HeLa | Cervical | ~1.0 - 2.9 |
| A549 | Lung | >20 (often considered resistant) |
| PC-3 | Prostate | ~8.0 |
| K-562 | Leukemia | ~0.1 |
IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.
Doxorubicin is a widely used chemotherapeutic agent with potent cytotoxic effects across a broad range of cancers. Any new compound, including this compound, would need to demonstrate significant and selective cytotoxicity against cancer cells to be considered a viable therapeutic candidate.
Experimental Protocols: MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Figure 3: Logical relationship of this compound's potential activities.
Conclusion and Future Directions
The available data suggests that the 1-aminodibenzofuran scaffold is a promising starting point for the development of new therapeutic agents, particularly in the area of antimicrobial research. Derivatives of 1-aminodibenzofuran have shown encouraging, albeit moderate, activity against a range of bacteria and fungi.
The potential for this compound and its analogs to act as kinase inhibitors, specifically targeting Pim and CLK kinases, is an exciting area for future investigation. Direct enzymatic and cellular assays are required to quantify this potential and determine the selectivity profile of these compounds.
Similarly, the cytotoxic potential of this compound against various cancer cell lines should be systematically evaluated. Such studies would clarify whether the general cytotoxic properties of the dibenzofuran class translate to this specific compound and its derivatives.
References
Navigating the Market of 1-Dibenzofuranamine: A Guide to Quality and Purity Assessment
For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount. 1-Dibenzofuranamine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Sourcing this chemical from commercial suppliers requires a thorough evaluation to ensure consistency, minimize impurities, and guarantee the reliability of experimental outcomes. This guide provides a framework for assessing the quality and purity of this compound from various commercial suppliers, complete with proposed experimental protocols and data presentation templates.
Supplier Comparison: A Call for Transparency
To facilitate a direct comparison, the data from various suppliers' CoAs can be organized into the following table:
Table 1: Comparison of Commercial this compound Suppliers
| Supplier | Lot Number | Advertised Purity (%) | Purity by HPLC (%) | Purity by GC-MS (%) | Major Impurity 1 (Structure/Name) | Impurity 1 Level (%) | Major Impurity 2 (Structure/Name) | Impurity 2 Level (%) | Water Content (%) | Residual Solvents (ppm) |
| Supplier A | ||||||||||
| Supplier B | ||||||||||
| Supplier C | ||||||||||
| Researcher's Internal Analysis | N/A | N/A |
Note: This table should be populated with data from the suppliers' Certificates of Analysis and supplemented with in-house analytical results for verification.
Experimental Protocols for Quality Assessment
Independent verification of purity is crucial. Below are detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard methods for assessing the purity of small organic molecules like this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities using a validated HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard (of known high purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). If needed, add 0.1% formic acid to both solvents to improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample from the supplier in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
-
Analysis: Inject the blank (mobile phase), followed by the calibration standards and the sample solution.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution using the calibration curve. Calculate the purity as follows: Purity (%) = (Area of this compound peak in sample / Total area of all peaks in sample) x 100
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify volatile and semi-volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and analysis software with a mass spectral library (e.g., NIST)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
GC-MS Conditions:
-
Injector temperature: 280 °C
-
Injection mode: Split (e.g., 50:1 split ratio)
-
Injection volume: 1 µL
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: 40-500 amu
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with a spectral library. The relative percentage of each impurity can be estimated based on the peak area percentage in the total ion chromatogram (TIC).
Structural Confirmation and Purity Estimation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and to detect and estimate the level of proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
This compound sample
-
Internal standard of known purity (optional, for quantitative NMR)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all peaks. The integration of the peaks corresponding to the protons of this compound should be consistent with its structure.
-
Look for any peaks that do not correspond to the product or the solvent. The integration of these impurity peaks relative to the product peaks can be used to estimate their molar ratio.
-
Potential Impurities in Commercial this compound
Based on common synthetic routes for benzofuran derivatives, potential impurities in this compound could include:
-
Isomers: 2-, 3-, and 4-Dibenzofuranamine may be present as byproducts of the amination reaction.
-
Starting Materials: Unreacted starting materials from the synthesis, such as 1-nitrodibenzofuran or 1-hydroxydibenzofuran.
-
Reaction Byproducts: Other related compounds formed during the synthesis, which could include di-aminated or partially reduced species.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Visualizing the Assessment Workflow and a Conceptual Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams have been created using the DOT language for Graphviz.
Caption: Experimental workflow for assessing the quality of this compound.
Caption: Conceptual role of this compound in a drug discovery cascade.
By implementing a rigorous quality assessment program that combines supplier vetting with in-house analytical testing, researchers can ensure the integrity of their starting materials and the reproducibility of their scientific findings. This proactive approach to quality control is a cornerstone of successful research and development in the pharmaceutical sciences.
Comparative Catalytic Activity of Dibenzofuran Amine Derivatives: A Review of a Latent Catalyst Class
A comprehensive review of scientific literature reveals a notable gap in the investigation of dibenzofuran amine derivatives as catalysts. While the dibenzofuran scaffold is a recognized structural motif in medicinal chemistry and materials science, its potential in catalysis, particularly with amine functionalities, remains largely unexplored. This guide addresses the current state of knowledge and the absence of direct comparative studies on the catalytic activity of these compounds.
Currently, there is a lack of published research that directly compares the catalytic performance of various dibenzofuran amine derivatives in specific chemical transformations. Searches for such comparative data, including reaction yields, enantiomeric excess, and turnover numbers, have not yielded any specific studies. The scientific literature predominantly focuses on the synthesis of dibenzofuran derivatives, including aminated versions, for their potential biological activities rather than their catalytic applications.
While direct comparisons are unavailable, the broader field of catalysis offers insights into how such compounds could be employed and evaluated. Dibenzofuran-based ligands, particularly phosphine derivatives, have been utilized in transition metal catalysis, indicating the scaffold's suitability for coordinating with metal centers. However, this does not provide data on the intrinsic catalytic activity of the amine derivatives themselves, which would more likely be employed in organocatalysis.
Hypothetical Catalytic Application and Workflow
In the absence of experimental data, we can propose a logical workflow for how the catalytic activity of dibenzofuran amine derivatives could be assessed and compared. A common application for chiral amine catalysts is in asymmetric synthesis, such as the Michael addition.
Below is a conceptual workflow for evaluating the catalytic performance of hypothetical dibenzofuran amine catalysts in an asymmetric Michael addition reaction.
Figure 1. A conceptual workflow for the comparative evaluation of hypothetical dibenzofuran amine catalysts.
Potential Signaling Pathway in Asymmetric Aminocatalysis
Chiral primary or secondary amines often catalyze reactions through the formation of a nucleophilic enamine or a transient iminium ion. The following diagram illustrates a generalized enamine activation pathway, which could be applicable to a hypothetical dibenzofuran amine catalyst in a Michael addition.
Figure 2. A generalized enamine activation pathway for a hypothetical amine-catalyzed Michael addition.
Conclusion and Future Outlook
While this guide cannot provide the requested experimental data due to its absence in the current scientific literature, it highlights a significant opportunity for future research. The synthesis of various chiral dibenzofuran amine derivatives and the systematic evaluation of their catalytic activity in key organic transformations would be a valuable contribution to the field of organocatalysis. Researchers in drug development and process chemistry would benefit from the discovery of novel, efficient, and stereoselective catalysts based on this rigid and tunable scaffold. Future work should focus on synthesizing a library of these compounds and screening them in well-established asymmetric reactions to populate the data tables that are currently empty.
Structural Confirmation of Novel 1-Dibenzofuranamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic routes and structural confirmation data for novel 1-dibenzofuranamine derivatives. The information is intended to assist researchers in selecting appropriate synthetic strategies and in the comprehensive characterization of these compounds, which are of growing interest in medicinal chemistry.[1] This document presents a summary of quantitative data in tabular format, detailed experimental protocols, and visualizations of reaction pathways and analytical workflows.
Synthetic Approaches and Structural Elucidation
The synthesis of this compound can be approached through several methods, each with distinct advantages and considerations. This guide focuses on three prominent synthetic strategies:
-
Classical Multi-step Synthesis: A traditional approach involving the construction of the dibenzofuran core followed by functional group manipulation to introduce the amine.
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction to form the C-N bond.[2][3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, known for its high efficiency and broad substrate scope.[4][5]
The structural confirmation of the resulting this compound and its derivatives relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Potential Limitations |
| Method 1: Multi-step Synthesis | 1,3-Dinitrobenzene, 2-Iodophenol | Potassium tert-butoxide, SnCl₂, HCl | High temperature (100°C), multi-step | Well-established route. | Harsh reaction conditions, multiple steps may lower overall yield. |
| Method 2: Ullmann Condensation | 1-Bromodibenzofuran, Aqueous Ammonia | Cu₂O | High temperature (110°C), 24 hours | Uses inexpensive copper catalyst, direct amination.[2] | Can require high temperatures and long reaction times.[3] |
| Method 3: Buchwald-Hartwig Amination | 1-Bromodibenzofuran, Ammonia source (e.g., Benzophenone imine) | Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu) | Inert atmosphere, moderate temperatures (e.g., 80-110°C) | High yields, excellent functional group tolerance, milder conditions.[4][5] | Cost of palladium catalysts and ligands, requires inert atmosphere. |
Spectroscopic Data for this compound
The following table summarizes the key spectroscopic data used for the structural confirmation of this compound.
| Technique | Observed Data | Interpretation | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.84 (t, J=8.1Hz, 1H), 8.53 (d, J=7.6Hz, 1H), 8.52-8.25 (m, 3H), 7.99-7.58 (m, 2H) (for nitro precursor) | Aromatic protons of the dibenzofuran core. The specific shifts and multiplicities are indicative of the substitution pattern. | [2] |
| ¹³C NMR | - | Aromatic carbons of the dibenzofuran skeleton. | [2] |
| IR (KBr) | νmax 3245–3369 cm⁻¹ (N-H), 1518 cm⁻¹ (N=O, for nitro precursor) | Characteristic stretching vibrations for the amine (N-H) and nitro (N=O) groups. | [2] |
| Mass Spec. (LCMS) | M+1 peak consistent with calculated molecular weight | Confirms the molecular weight of the synthesized compound. | [2] |
Experimental Protocols
Method 1: Multi-step Synthesis of 1-Aminodibenzofuran
This method involves the synthesis of 1-nitrodibenzofuran followed by its reduction to 1-aminodibenzofuran.[2]
Step 1: Synthesis of 1-Nitrodibenzofuran
-
To a solution of 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) in dimethoxyethane and pyridine, add potassium tert-butoxide (2 eq).
-
Heat the reaction mixture to 100°C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, quench with cold water, and extract with ethyl acetate.
-
Dry the organic layer with MgSO₄, concentrate, and purify the residue by column chromatography to obtain 1-nitrodibenzofuran.
Step 2: Synthesis of 1-Aminodibenzofuran
-
To a solution of 1-nitrodibenzofuran in ethanol, add SnCl₂ and concentrated HCl.
-
Reflux the mixture for a specified time, monitoring by TLC.
-
Upon completion, cool the reaction and neutralize with a suitable base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 1-aminodibenzofuran.
Method 2: Proposed Ullmann Condensation for 1-Aminodibenzofuran
This protocol is adapted from a general procedure for the amination of bromo-polycyclic heteroaromatic compounds.[2]
-
In a reaction vessel, combine 1-bromodibenzofuran (1 eq), Cu₂O (e.g., 0.1 eq), and aqueous ammonia.
-
Heat the sealed vessel at approximately 110°C for 24 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Method 3: Proposed Buchwald-Hartwig Amination for 1-Aminodibenzofuran
This protocol is based on general procedures for the Buchwald-Hartwig amination.[4][5]
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq).
-
Add 1-bromodibenzofuran (1 eq) and a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at a temperature ranging from 80-110°C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography. If a protected ammonia source was used, a subsequent deprotection step is required.
Visualizations
Caption: Synthetic pathways to 1-Aminodibenzofuran.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 1-Dibenzofuranamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Dibenzofuranamine (CAS No. 50548-40-8), a primary aromatic amine. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. Due to its hazardous nature, this compound requires special handling and disposal as regulated chemical waste.
Primary aromatic amines, as a class of compounds, are recognized for their potential toxicity, including carcinogenicity and mutagenicity, and pose a significant risk to human health and the environment.[1][2] Improper disposal can lead to contamination of aquatic ecosystems and may be harmful to various life forms.[1][2] Therefore, under no circumstances should this compound or its waste be discharged into the sanitary sewer system or disposed of with regular trash.[3][4]
Key Safety and Disposal Information
The following table summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 50548-40-8 | |
| Molecular Formula | C₁₂H₉NO | |
| Primary Hazards | Potential irritant. Aromatic amines are generally considered toxic and may be carcinogenic. | [1][2][5] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and safety goggles or glasses. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if irritation or other symptoms are experienced. | [6][7] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [8] |
| Containerization | Collect waste in its original container or a compatible, properly labeled, and sealed container. Do not use metal containers for corrosive waste. | [9][10] |
| Labeling | Label waste containers clearly with "Hazardous Waste" and the chemical name "this compound". | [10] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances, in a tightly closed container. | [7][8] |
| Disposal Method | Dispose of as hazardous waste through a licensed and approved waste disposal company. | [6][7] |
Step-by-Step Disposal Protocol
The following procedure outlines the mandatory steps for the safe disposal of this compound waste in a laboratory setting.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and contaminated labware (e.g., gloves, wipes, pipette tips), in a designated and compatible hazardous waste container.[3][10]
-
It is best practice to use the original container if it is in good condition.[3][9] Otherwise, use a container made of a material compatible with aromatic amines.
-
Ensure the container is in good condition and has a secure, tight-fitting lid to prevent leaks or spills.[10]
-
-
Labeling:
-
Storage:
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9][11]
-
Follow all institutional and regulatory procedures for waste pickup requests.[10]
-
Do not accumulate large quantities of waste. Request a pickup when the container is about three-quarters full or according to your institution's guidelines.[3]
-
Emergency Procedures for Spills
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and restrict access.[12]
-
Ventilate: Ensure adequate ventilation.[12]
-
Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator if necessary, before attempting to clean up the spill.[6][12]
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.[6] Avoid creating dust.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water.[12]
-
Reporting: Report the spill to your supervisor and your institution's EHS office.
Advanced Treatment and Degradation Methods
While direct disposal through a licensed hazardous waste facility is the standard and required procedure, research has explored methods for the degradation of aromatic amines.[1] These methods are typically complex, require specialized equipment and expertise, and are not intended for routine laboratory disposal. They may be employed by specialized waste treatment facilities. Two such methods include:
-
Oxidation: Acidified potassium permanganate can be used to degrade aromatic amines. This involves reacting the amine with a sulfuric acid solution of potassium permanganate, followed by the reduction of excess permanganate.[13]
-
Diazotization: This method involves the deamination of the aromatic amine through diazotization followed by protonation with hypophosphorus acid.[13]
It is critical to reiterate that these chemical degradation procedures should not be performed by laboratory personnel as a means of routine disposal unless they are part of a formally approved and documented waste treatment protocol within their institution.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. epa.gov [epa.gov]
- 5. 3-Dibenzofuranamine | C12H9NO | CID 20061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. international.skcinc.com [international.skcinc.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 12. echemi.com [echemi.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling 1-Dibenzofuranamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited specific safety data like 1-Dibenzofuranamine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in chemical handling protocols.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H9NO[1] |
| Molecular Weight | 183.21 g/mol [1] |
| Appearance | No data available |
| Odor | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, the related compound 3-Dibenzofuranamine is classified as harmful if swallowed.[2] Aromatic amines as a class of compounds are known to have potential health risks, including carcinogenicity and mutagenicity.[3][4][5] The parent compound, dibenzofuran, may cause eye, skin, and respiratory tract irritation.[6] Therefore, a conservative approach to PPE is crucial.
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Polyvinyl chloride - PVC).[7][8] Nitrile gloves may offer some protection but have poor resistance to certain amines.[9] | To prevent skin contact with the potentially hazardous compound. Aromatic amines can be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[10] | To protect eyes from splashes or dust particles of the compound. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.[11] | To minimize inhalation of the compound. |
Experimental Protocols: Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is essential to minimize exposure and environmental contamination. The following workflow provides a step-by-step guide for operations involving this compound.
Operational Plan
1. Preparation:
-
Risk Assessment: Before starting any work, conduct a thorough risk assessment specific to the planned experiment.[11]
-
Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any defects before use.[10]
-
Workspace Setup: All handling of this compound should be performed in a certified chemical fume hood to ensure adequate ventilation.[11] Keep the sash at the lowest practical height.
2. Handling:
-
Weighing and Transfer: Handle this compound as a solid. Use a spatula for transfers and weigh it on a tared weigh boat inside the fume hood to minimize the generation of dust.
-
Running Reactions: When adding the compound to a reaction vessel, do so slowly to avoid splashing. Ensure the reaction is well-contained.
3. Decontamination and Cleanup:
-
Spill Management: In case of a small spill, carefully clean the area using an appropriate absorbent material. The waste from the spill cleanup should be disposed of as hazardous waste.
-
Decontamination: All glassware and equipment that have been in contact with this compound should be decontaminated. This can be done by rinsing with a suitable solvent (e.g., acetone, ethanol) in the fume hood. The solvent rinsate must be collected as hazardous liquid waste.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[10]
Disposal Plan
Proper disposal of chemical waste is critical to protect human health and the environment.[5]
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be collected in a designated, labeled hazardous waste container.[12]
-
Liquid Waste: All liquid waste, including reaction residues and solvent rinsates, must be collected in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store hazardous waste in a designated, secondary containment area away from incompatible materials until it can be collected by the institution's environmental health and safety department for proper disposal.
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.
References
- 1. This compound | C12H9NO | CID 603099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Dibenzofuranamine | C12H9NO | CID 20061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. safeopedia.com [safeopedia.com]
- 9. gloves.com [gloves.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
